2-Fluoro-4-methoxybenzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTYPSGDVPOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016516-68-9 | |
| Record name | 2-fluoro-4-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No. 1016516-68-9), a key building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its physicochemical properties, spectroscopic profile, plausible synthetic routes, core reactivity, and applications. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to empower scientists in leveraging this versatile reagent for the synthesis of novel sulfonamide derivatives and other complex molecules.
Section 1: Core Characteristics and Specifications
This compound is a substituted aromatic sulfonyl chloride, a class of compounds highly valued in organic synthesis for their ability to introduce the sulfonyl functional group. Its unique substitution pattern—an ortho-fluoro group and a para-methoxy group—provides a nuanced electronic profile that influences its reactivity and makes it a valuable tool for fine-tuning the properties of target molecules in pharmaceutical and agrochemical research.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1016516-68-9 | [2] |
| Molecular Formula | C₇H₆ClFO₃S | [2] |
| Molecular Weight | 224.63 g/mol | [2] |
| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [2] |
| Appearance | Solid | [2] |
| Typical Purity | ≥97% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| InChI Key | PFWTYPSGDVPOPQ-UHFFFAOYSA-N | [2] |
Section 2: Spectroscopic and Analytical Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the fluorine, methoxy, and sulfonyl chloride groups. A singlet corresponding to the three methoxy protons (O-CH₃) would appear around 3.8-4.0 ppm. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling.
-
¹³C NMR: The carbon NMR will display seven unique signals. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The methoxy carbon will resonate around 55-60 ppm.
-
Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum will be dominated by strong, characteristic absorption bands for the S=O symmetric and asymmetric stretches, typically found in the regions of 1160-1204 cm⁻¹ and 1370-1410 cm⁻¹, respectively.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[5]
Section 3: Synthesis and Manufacturing Insights
Commercially, substituted sulfonyl chlorides are often prepared via chlorosulfonation of the corresponding aromatic precursor or through diazotization of an aniline derivative followed by a Sandmeyer-type reaction. For this compound, a plausible and scalable synthetic approach begins with the readily available starting material, 3-fluoroanisole.
The key transformation is an electrophilic aromatic substitution, specifically chlorosulfonation. This reaction introduces the -SO₂Cl group onto the aromatic ring. The directing effects of the existing substituents are critical. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The sulfonation will preferentially occur at the position para to the methoxy group and ortho to the fluorine, which is sterically accessible and electronically activated, leading to the desired product.
Caption: Proposed synthetic workflow for this compound.
Section 4: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.
The most common and important reaction is the formation of sulfonamides via reaction with primary or secondary amines.[6][7] This reaction is fundamental in medicinal chemistry as the sulfonamide linkage is a key structural motif in a vast number of therapeutic agents.[6][8][9]
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General mechanism for sulfonamide formation from a sulfonyl chloride.
The electronic nature of the aromatic ring modulates the reactivity of the sulfonyl chloride. The ortho-fluoro group is electron-withdrawing via induction, which increases the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack. Conversely, the para-methoxy group is electron-donating through resonance, which could slightly decrease the electrophilicity. This balanced electronic profile makes the reagent reactive yet typically stable and selective.
Section 5: Applications in Drug Discovery and Agrochemicals
The primary application of this compound is as a chemical intermediate for introducing the 2-fluoro-4-methoxyphenylsulfonyl moiety into target molecules.[1] This is particularly relevant in:
-
Pharmaceutical Synthesis: The sulfonamide group is a bioisostere of amides and esters but possesses greater stability and different hydrogen bonding capabilities. It is present in antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[6] Using this specific reagent allows for the creation of sulfonamide derivatives with a unique substitution pattern, enabling medicinal chemists to explore new chemical space and optimize properties like potency, selectivity, and pharmacokinetics. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability or binding affinity.[10]
-
Agrochemical Development: Similar to pharmaceuticals, many modern herbicides and pesticides contain sulfonamide structures. This reagent can be used to synthesize novel active ingredients for crop protection products.[1]
-
Coupling Reactions: It is broadly employed in coupling reactions to attach the sulfonyl group to complex molecules, which can enhance their biological activity or modify their physical properties.[1]
Section 6: Experimental Protocols
The following protocol provides a representative, field-proven methodology for the synthesis of a model sulfonamide using this compound.
Objective: Synthesis of N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Caption: Step-by-step workflow for a typical sulfonamide synthesis protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). The concentration is typically around 0.1-0.5 M.
-
Addition of Reagents: Cool the solution to 0 °C using an ice-water bath. Add benzylamine (1.05 eq) dropwise via syringe, followed by the dropwise addition of triethylamine (1.5 eq).
-
Causality Insight: Adding the reagents at 0 °C helps to control any potential exotherm. The slight excess of the amine ensures full consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base chosen to scavenge the HCl produced without competing in the primary reaction.[11]
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Causality Insight: The HCl wash removes the excess triethylamine (as its hydrochloride salt) and any unreacted benzylamine.
-
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Causality Insight: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove bulk water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Section 7: Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[12]
-
Signal Word: Danger
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]
-
Precautionary Measures:
-
Prevention: Do not breathe dust/fume/mist. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
-
Response: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[12] Remove contaminated clothing. Immediately call a POISON CENTER or doctor.[12]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. The compound is moisture-sensitive and may react with water to release corrosive HCl gas. Handle under an inert atmosphere where possible.
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
Section 8: References
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- Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. --INVALID-LINK--
- SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride. Thermo Fisher Scientific. --INVALID-LINK--
- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Thermo Fisher Scientific. --INVALID-LINK--
- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Fisher Scientific. --INVALID-LINK--
- SAFETY DATA SHEET - Chlorhexidine digluconate solution. Sigma-Aldrich. --INVALID-LINK--
- 1016516-68-9|this compound. BLD Pharm. --INVALID-LINK--
- Safety Data Sheet. ChemScene. --INVALID-LINK--
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. --INVALID-LINK--
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. --INVALID-LINK--
- A simple and efficient microwave-assisted synthesis of sulfonamides under solvent and catalyst-free conditions. Royal Society of Chemistry. --INVALID-LINK--
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. --INVALID-LINK--
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. --INVALID-LINK--
- The Synthesis of Functionalised Sulfonamides. UCL Discovery. --INVALID-LINK--
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. --INVALID-LINK--
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. --INVALID-LINK--
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An In-depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry. We will delve into its fundamental properties, applications, and safety protocols, offering insights grounded in established scientific principles.
Section 1: Core Molecular Attributes
This compound is a substituted aromatic sulfonyl chloride. The strategic placement of the fluoro and methoxy groups on the benzene ring significantly influences its reactivity and utility in organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C₇H₆ClFO₃S.[1] Its molecular weight is approximately 224.64 g/mol .[2][3] This value is crucial for stoichiometric calculations in reaction planning.
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom at the 2-position, and a methoxy group (-OCH₃) at the 4-position.
Caption: Molecular Structure of this compound.
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][4] |
| Storage | Inert atmosphere, 2-8°C | [2][5] |
| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [1] |
| CAS Number | 1016516-68-9 | [1][2][4] |
Section 3: Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[6] Its primary role is in the introduction of the 2-fluoro-4-methoxyphenylsulfonyl moiety into a target molecule.
Synthesis of Sulfonamides
A cornerstone application of this reagent is in the preparation of sulfonamides. The reaction of this compound with primary or secondary amines, typically in the presence of a base, yields the corresponding sulfonamide. This functional group is a key component in many drug candidates.[7]
Experimental Protocol: General Sulfonamide Synthesis
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography, recrystallization, or other appropriate techniques.
Caption: General workflow for sulfonamide synthesis.
Section 4: Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling this compound.
Hazard Identification
This compound is classified as a corrosive substance.[5] It can cause severe skin burns and eye damage.[8][9][10] It is also moisture-sensitive and may react with water to liberate toxic gas.[8]
Hazard Statements:
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2][5][8] Refrigeration is recommended.[8]
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8][9]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8][9]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]
-
Section 5: Conclusion
This compound is a versatile and important reagent in modern organic synthesis. Its unique substitution pattern allows for the creation of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties and adherence to strict safety protocols are crucial for its successful and safe utilization in the laboratory.
References
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An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Characterization
Introduction
2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No: 1016516-68-9) is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis.[1][2] Its strategic placement of a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety on a benzene ring makes it a valuable intermediate for introducing these features into more complex molecules. In the fields of drug discovery and agrochemical development, the incorporation of a fluorinated sulfonamide group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic or biological activity.[3]
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical interpretations, providing field-proven insights into its synthesis, structural confirmation, and safe handling.
Physicochemical and Structural Properties
The unique reactivity and utility of this compound stem directly from its structure. The electron-withdrawing nature of the sulfonyl chloride and fluorine groups, combined with the electron-donating effect of the para-methoxy group, creates a distinct electronic profile on the aromatic ring that influences its reactivity.
| Property | Value | Source(s) |
| CAS Number | 1016516-68-9 | [1][2][4] |
| Molecular Formula | C₇H₆ClFO₃S | [2] |
| Molecular Weight | 224.64 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Synonym | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [2] |
| Storage | Inert atmosphere, 2-8°C, moisture sensitive | |
| InChI Key | PFWTYPSGDVPOPQ-UHFFFAOYSA-N | [2] |
Structure:

Synthesis and Mechanism
The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is the electrophilic aromatic substitution of a corresponding arene with chlorosulfonic acid. For this compound, the logical precursor is 3-fluoroanisole.
Causality of Experimental Design: The reaction is conducted at low temperatures (0–5 °C) because chlorosulfonic acid is a highly reactive and aggressive reagent. Low temperatures help to control the reaction rate, prevent excessive side product formation (such as disulfonation or decomposition), and ensure regioselective substitution. The sulfonyl group is directed ortho to the fluorine and para to the strongly activating methoxy group, resulting in the desired product. The workup procedure involves quenching the reaction on ice to safely decompose excess chlorosulfonic acid and precipitate the less water-soluble product.
Experimental Protocol: Synthesis from 3-Fluoroanisole
This protocol is based on established procedures for analogous compounds.[5]
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoroanisole (1.0 eq). Dissolve it in a suitable anhydrous solvent like chloroform or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of this compound.
Structural Elucidation and Characterization
Definitive structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system to verify the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise substitution pattern. The combination of ¹H, ¹³C, and ¹⁹F NMR provides unambiguous evidence.
-
¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the ring. The proton ortho to the fluorine and sulfonyl chloride group will be the most downfield. Coupling between the protons and with the fluorine atom will result in characteristic splitting patterns (doublet of doublets, etc.). The methoxy group will appear as a sharp singlet around 3.9-4.1 ppm.[6]
-
¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller C-F couplings.
-
¹⁹F NMR: A single resonance will be observed, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Table: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H | ~8.0 | dd | H-6 (ortho to -SO₂Cl) |
| ~7.2 | d | H-3 (ortho to -F) | |
| ~7.0 | dd | H-5 (meta to -SO₂Cl) | |
| ~4.0 | s | -OCH₃ | |
| ¹³C | ~165 (¹JCF ≈ 255 Hz) | d | C-2 (C-F) |
| ~160 | s | C-4 (C-O) | |
| ~135 | d | C-6 | |
| ~130 | s | C-1 (C-S) | |
| ~118 | d | C-5 | |
| ~105 (²JCF ≈ 25 Hz) | d | C-3 | |
| ~57 | s | -OCH₃ |
Note: These are predicted values based on analogous structures and may vary slightly.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1385–1370 | Asymmetric Stretch | S=O |
| 1190–1175 | Symmetric Stretch | S=O |
| 1250–1200 | C-F Stretch | Aryl-Fluoride |
| 1280–1230 | Asymmetric Stretch | Aryl-O-C |
| 1050–1000 | Symmetric Stretch | Aryl-O-C |
| 3100–3000 | C-H Stretch | Aromatic |
| 2950–2850 | C-H Stretch | -OCH₃ |
Reference ranges are based on established spectroscopic data for sulfonyl chlorides.[9][10][11]
Mass Spectrometry (MS)
MS confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. A crucial diagnostic feature is the isotopic pattern for the chlorine atom: two peaks at M⁺ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragments: Common fragmentation pathways include the loss of the chlorine radical (·Cl) to give [M-35]⁺ and the loss of the entire sulfonyl chloride group.
Characterization Logic Flow
Caption: Logical workflow for the structural confirmation of the target compound.
Applications in Sulfonamide Synthesis
The primary utility of this compound is as an electrophile for the synthesis of sulfonamides. It reacts readily with primary and secondary amines under basic conditions to form a stable S-N bond, a cornerstone reaction in medicinal chemistry.[12]
General Protocol: Sulfonamide Formation
-
Setup: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask under a nitrogen atmosphere.
-
Base: Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to act as a proton scavenger.
-
Addition: Cool the mixture to 0 °C and add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water or dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.
Reaction Diagram: Sulfonamide Synthesis
Caption: General reaction scheme for the synthesis of sulfonamides.
Safety and Handling
This compound is a corrosive chemical and requires careful handling to ensure personnel safety.
-
Hazard Classification: Corrosive (GHS05), Hazard Statement H314: Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[13][14]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13] The compound is moisture-sensitive; exposure to water or moist air will cause it to hydrolyze to the corresponding sulfonic acid and hydrochloric acid, creating a corrosive environment.[15]
-
Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use combustible materials like paper towels to clean up large spills.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and water.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.
Conclusion
This compound is a highly valuable and versatile reagent for chemical synthesis. Its preparation via chlorosulfonation of 3-fluoroanisole is a scalable and efficient process. The structural identity of the compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques, which together provide a robust, self-validating analytical package. Its primary application as a precursor to novel sulfonamides solidifies its importance for professionals in the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is essential when working with this corrosive and reactive compound.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. 1016516-68-9|this compound|BLD Pharm [bldpharm.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. rsc.org [rsc.org]
- 8. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 9. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride: Synthesis, Applications, and Experimental Protocols
Introduction: A Versatile Building Block in Modern Drug Discovery
2-Fluoro-4-methoxybenzene-1-sulfonyl chloride, and its primary synonym 2-Fluoro-4-methoxybenzenesulfonyl chloride , is a key electrophilic reagent in the synthesis of complex organic molecules.[1][2] Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in its utility as a precursor to a wide array of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents, including antibacterial drugs and kinase inhibitors.[3][4]
The unique substitution pattern of this compound—a fluorine atom ortho to the sulfonyl chloride group and a methoxy group in the para position—offers distinct advantages in molecular design. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and lipophilicity, and can also serve as a handle for further synthetic transformations. The methoxy group, an electron-donating group, influences the reactivity of the sulfonyl chloride and can participate in crucial binding interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and application of this versatile building block, complete with detailed experimental protocols.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride is fundamental to its effective application. The table below summarizes its key identifiers and properties.
| Property | Value | Reference(s) |
| Synonym | This compound | [1] |
| CAS Number | 1016516-68-9 | [2] |
| Molecular Formula | C₇H₆ClFO₃S | [1] |
| Molecular Weight | 224.63 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the three aromatic protons, influenced by the fluorine and methoxy substituents, as well as a singlet for the methoxy protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the seven carbon atoms, with the carbon atoms attached to fluorine and the sulfonyl chloride group showing distinct chemical shifts and coupling constants.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for chlorine and sulfur.
Synthesis of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride: A Mechanistic Approach and Experimental Protocol
The most common and industrially scalable method for the synthesis of aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor. In the case of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride, the starting material is 3-fluoroanisole.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of 3-fluoroanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the sulfonating agent. It auto-ionizes to generate the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species.
-
Electrophilic Attack: The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic sulfur atom. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The major product is formed by substitution at the position para to the methoxy group and ortho to the fluorine, which is sterically accessible and electronically favored.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the corresponding sulfonic acid.
-
Conversion to Sulfonyl Chloride: In the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride, the sulfonic acid is converted to the final product, 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1016516-68-9 [sigmaaldrich.cn]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of functionalised sulfonamides - UCL Discovery [discovery.ucl.ac.uk]
- 5. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Fluoro-4-methoxybenzenesulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No. 1016516-68-9), a key reagent in modern organic synthesis and drug discovery. Due to the limited availability of public solubility data for this specific compound, this document establishes a predictive solubility framework based on its molecular structure and the fundamental principles of solvent-solute interactions. Crucially, this guide furnishes detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to determine both qualitative and quantitative solubility in a variety of organic solvents. By synthesizing predictive insights with actionable methodologies, this paper serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile sulfonyl chloride.
Introduction and Physicochemical Profile
This compound is a substituted aromatic sulfonyl chloride of increasing importance in the synthesis of complex organic molecules, particularly sulfonamide-based pharmaceutical agents.[1] Its utility as a synthetic building block is fundamentally governed by its solubility in organic solvents, a critical parameter that dictates reaction kinetics, scalability, and purification efficiency.
The molecular structure, featuring a polar sulfonyl chloride group (-SO₂Cl), a methoxy group (-OCH₃), and a fluorine atom (-F) on a benzene ring, imparts a distinct polarity profile that dictates its interactions with various solvents. Understanding this profile is the cornerstone of effective solvent selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1016516-68-9 | [2] |
| Molecular Formula | C₇H₆ClFO₃S | [3] |
| Molecular Weight | 224.63 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Predicted Solubility Profile: A Chemist's Rationale
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] The structure of this compound suggests a moderate to high polarity. The sulfonyl chloride and methoxy groups are polar and can participate in dipole-dipole interactions. The benzene ring provides a nonpolar character, while the electronegative fluorine atom further influences the molecule's electronic distribution.
Based on this structure, a predictive solubility profile can be hypothesized. It is crucial to recognize that sulfonyl chlorides are reactive towards protic solvents.[6] Therefore, while they may dissolve, they are also likely to undergo solvolysis, particularly with heating or extended contact time.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Reactivity Considerations |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | High | The high polarity of these solvents should effectively solvate the polar functional groups of the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | These solvents possess moderate polarity and are generally unreactive, making them excellent choices for reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Medium | Ethers are moderately polar and should offer reasonable solubility. They are generally unreactive. |
| Esters | Ethyl acetate | Medium | Offers a balance of polarity suitable for dissolving the compound without significant reactivity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Medium | The interaction will primarily be with the benzene ring of the solute. Solubility is expected to be limited. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
| Protic Solvents | Methanol, Ethanol, Water | Reactive | While likely soluble in alcohols due to polarity, the sulfonyl chloride group will react to form the corresponding sulfonate ester or sulfonic acid (with water).[6][7] These solvents should be avoided unless solvolysis is the intended reaction. |
Experimental Protocols for Solubility Determination
The following protocols provide systematic approaches for validating the predicted solubility and establishing precise quantitative data. All experiments should be conducted in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Workflow for Solubility Determination
The logical progression from a rapid initial screen to a precise quantitative measurement is essential for efficient solvent selection.
Caption: Logical workflow for solubility assessment.
Part A: Qualitative Solubility Assessment
This rapid method provides a preliminary screening of suitable solvents.
Methodology:
-
Add approximately 20 mg of this compound to a dry glass vial.
-
Add 1 mL of the selected anhydrous solvent to the vial.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).
-
Visually inspect the solution against a dark background.
-
Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (solid does not appear to dissolve).[10]
-
Repeat for each solvent to be tested.
Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The gravimetric shake-flask method is a robust technique for determining thermodynamic equilibrium solubility.[11][12]
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 100-200 mg) to a sealable glass vial containing a known volume (e.g., 5 mL) of the selected anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.[13]
-
Separation: Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry collection vial. This step removes any undissolved micro-particles.
-
Quantification (Gravimetric): a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dry solid residue.
-
Calculation:
-
Mass of Solute: (Final weight of vial + residue) - (Initial weight of empty vial)
-
Mass of Solvent: (Weight of vial + solution) - (Final weight of vial + residue)
-
Solubility (g / 100 g solvent): (Mass of Solute / Mass of Solvent) x 100
-
Solubility (mg / mL): (Mass of Solute in mg) / (Volume of filtrate in mL, if measured)
-
Data Presentation and Interpretation
Systematic recording of experimental data is crucial for comparison and analysis.
Table 3: Experimental Solubility Data for this compound
| Solvent | Qualitative Result (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Notes / Observations |
| e.g., Dichloromethane | |||
| e.g., Acetonitrile | |||
| e.g., Toluene | |||
| e.g., Ethyl Acetate | |||
| e.g., Tetrahydrofuran | |||
| e.g., Heptane |
Safety, Handling, and Waste Disposal
This compound and related sulfonyl chlorides are corrosive and lachrymatory substances that react with moisture.[8][10]
-
Handling: Always handle the compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent hydrolysis from atmospheric moisture.[8]
-
Spills: In case of a spill, do not use water. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the material into a sealed, labeled container for hazardous waste disposal.[2]
-
Waste Disposal: Unused material and contaminated absorbents must be treated as hazardous waste. Small quantities of waste can be neutralized by slow addition to a stirred, cold basic solution, such as 5% sodium bicarbonate. This is an exothermic reaction that will release fumes; perform this quenching procedure in a fume hood.[6] The neutralized solution can then be disposed of in accordance with local regulations.
Conclusion
While specific published solubility data for this compound is scarce, a reliable predictive framework can be established based on its molecular structure. This guide posits that the compound will exhibit high solubility in polar aprotic and chlorinated solvents, moderate solubility in ethers and esters, and low solubility in hydrocarbon solvents. Crucially, it is reactive with protic solvents. The detailed qualitative and quantitative (shake-flask) protocols provided herein empower researchers to experimentally verify these predictions and generate precise solubility data. This information is invaluable for the rational design of synthetic routes, optimization of reaction conditions, and development of robust purification and formulation strategies, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
- 1. Selecting a Solvent [wiredchemist.com]
- 2. nj.gov [nj.gov]
- 3. thecalculatedchemist.com [thecalculatedchemist.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. csub.edu [csub.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. scielo.br [scielo.br]
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility lies in the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 2-fluoro-4-methoxyphenylsulfonyl group into target molecules. However, this reactivity also makes the compound susceptible to degradation, necessitating a thorough understanding of its stability and the implementation of appropriate storage and handling procedures. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with detailed protocols for its storage, handling, and stability assessment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₃S | [2][3] |
| Molecular Weight | 224.64 g/mol | [3] |
| Appearance | Solid, semi-solid, or liquid lump | [3] |
| Purity | Typically >97% | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [3] |
Core Principles of Stability
The stability of this compound is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. The presence of electron-withdrawing fluorine and the electron-donating methoxy group on the benzene ring modulates this reactivity. The primary degradation pathway of concern is hydrolysis.
Hydrolysis: The Primary Degradation Pathway
Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[4] This reaction is generally proposed to proceed via a nucleophilic substitution (SN2) mechanism at the sulfur atom.
The rate of hydrolysis is influenced by several factors:
-
Water Content: The presence of moisture is the most critical factor initiating degradation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: The hydrolysis of aromatic sulfonyl chlorides is known to be pH-dependent, with the reaction being accelerated in alkaline conditions.[5]
The electron-withdrawing fluorine atom on the benzene ring is expected to increase the electrophilicity of the sulfonyl sulfur, potentially increasing its susceptibility to nucleophilic attack by water. Conversely, the electron-donating methoxy group may slightly mitigate this effect.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To exclude moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Container | Tightly sealed, opaque container | To prevent moisture ingress and protect from light, which can sometimes promote degradation. |
| Location | Dry, well-ventilated area | To minimize exposure to ambient moisture. |
Handling Procedures
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to moisture and air.
-
Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis during experimental setup.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6]
-
Avoid Incompatibilities: Keep the compound away from water, bases (including amines), strong oxidizing agents, and alcohols.[7]
Experimental Workflow for Stability Assessment
A crucial aspect of working with this compound is the ability to assess its stability over time and under various conditions. The following workflow outlines a systematic approach to stability testing.
Caption: Experimental workflow for assessing the stability of this compound.
Protocol 1: Accelerated Stability Study
Accelerated stability testing exposes the compound to elevated stress conditions to predict its long-term stability.[8][9]
Objective: To evaluate the stability of this compound under accelerated thermal and humidity conditions.
Materials:
-
This compound
-
Vials with inert-lined caps
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC-UV system
-
NMR spectrometer
-
LC-MS system
Procedure:
-
Sample Preparation: Under an inert atmosphere, accurately weigh and dispense the compound into several vials.
-
Initial Analysis (T=0): Analyze a sample immediately for initial purity and characterization using HPLC-UV, NMR, and LC-MS.
-
Stress Conditions: Place the vials in a stability chamber at a specified accelerated condition (e.g., 40°C/75% relative humidity).
-
Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples using the same analytical methods as the initial analysis.
-
Data Evaluation: Compare the purity and degradation profiles at each time point to the initial data to determine the rate and extent of degradation.
Protocol 2: Analytical Method for Purity and Degradation Assessment by HPLC-UV
Objective: To quantify the purity of this compound and monitor the formation of its primary degradation product, 2-fluoro-4-methoxybenzenesulfonic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the sulfonyl chloride from its more polar sulfonic acid degradation product (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable anhydrous solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same solvent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area (area percent method) or by using a calibration curve generated from the reference standard.
Mechanistic Insights into Degradation
The primary degradation pathway for this compound is hydrolysis. The generally accepted mechanism for the hydrolysis of benzenesulfonyl chlorides is an SN2-type reaction.[5]
Caption: Proposed SN2 mechanism for the hydrolysis of this compound.
Conclusion
This compound is a valuable but moisture-sensitive reagent. Its stability is paramount for the success of synthetic endeavors and the quality of downstream products. By understanding the principles of its degradation, particularly hydrolysis, and by implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this important chemical intermediate. The provided experimental workflows for stability assessment offer a practical framework for generating crucial data to support research and development activities.
References
- 1. rsc.org [rsc.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1016516-68-9 [sigmaaldrich.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Accelerated Stability Tests of Biocidals [saniterlab.com]
A Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride: A Key Intermediate in Modern Synthesis
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to achieving desired biological activity, metabolic stability, and pharmacokinetic profiles. 2-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a pivotal synthesis intermediate, valued for the unique combination of reactivity and modulatory effects imparted by its substituent pattern. The highly electrophilic sulfonyl chloride group serves as a robust handle for coupling with a vast array of nucleophiles, most notably for the formation of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2] The strategic placement of an ortho-fluoro and a para-methoxy group provides medicinal chemists with fine control over the physicochemical properties of the final molecule. This guide offers an in-depth exploration of the core applications, reaction mechanisms, and practical methodologies associated with this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Part 1: Profile of a Versatile Building Block
Chemical Structure and Physicochemical Properties
This compound is a solid organic compound whose utility is derived from its distinct trifunctionalized benzene ring. Each component—the sulfonyl chloride, the fluorine atom, and the methoxy group—plays a crucial role in its synthetic applications.
| Property | Value | Source |
| CAS Number | 1016516-68-9 | [3] |
| Molecular Formula | C₇H₆ClFO₃S | [3][4] |
| Molecular Weight | 224.64 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [3][6] |
The Strategic Importance of the Substituent Pattern
The efficacy of this intermediate stems from the synergistic effects of its functional groups:
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic, making it an excellent target for nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is the foundation for its use in coupling reactions to build more complex molecules.[2]
-
The ortho-Fluoro (-F) Group: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[7][8] An ortho-fluoro substituent can profoundly influence a molecule's properties by:
-
Modulating Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of adjacent functionalities, such as the N-H bond in a resulting sulfonamide, which can be critical for target binding.
-
Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Improving Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.[7]
-
-
The para-Methoxy (-OCH₃) Group: The methoxy group, positioned para to the sulfonyl chloride, also plays a key role.[9] It is an electron-donating group, which can modulate the electronic properties of the aromatic ring and influence the reactivity of the sulfonyl chloride. Furthermore, it can serve as a hydrogen bond acceptor in ligand-receptor interactions and provides a potential site for metabolic demethylation, which can be a consideration in prodrug design.[9]
Part 2: Core Application: Synthesis of Biologically Active Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutics, including antibacterial agents, diuretics, and anticancer drugs.[1][2][10] The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is the most common and efficient method for creating this critical linkage.[2]
Mechanism of Sulfonylation
The formation of a sulfonamide from this compound is a classic nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Conventional Synthesis
This protocol describes a standard, reliable method for synthesizing N-substituted sulfonamides using this compound under conventional heating.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial for high yields.
-
Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Base Selection: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced without competing with the primary/secondary amine as a nucleophile.
-
Aqueous Workup: The series of washes effectively removes the excess base (HCl wash), unreacted sulfonyl chloride (hydrolyzed by NaHCO₃), and other water-soluble impurities.
Part 3: Advanced & Emerging Synthetic Applications
While sulfonamide formation is its primary use, the reactivity of this compound allows for other valuable transformations.
Synthesis of Sulfonate Esters
Reacting this compound with an alcohol in the presence of a base yields a sulfonate ester. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions. In medicinal chemistry, they can also function as prodrugs, which are cleaved in vivo to release an active alcohol-containing pharmaceutical.
Potential Gateway to Cross-Coupling Reactions
Aryl sulfonyl chlorides can serve as precursors to other functional groups that are amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] For instance, a sulfonyl chloride can be converted to a sulfonyl fluoride. Aryl sulfonyl fluorides have been shown to act as effective electrophiles in desulfonative Suzuki-Miyaura cross-coupling reactions, providing a pathway to form C-C bonds.[13] This expands the utility of this compound beyond simple nucleophilic substitution, positioning it as a precursor for constructing complex biaryl structures.[11][14]
Caption: Synthetic pathways from the core intermediate.
Part 4: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
Hazard Profile
This compound is classified as corrosive and can cause severe skin burns and eye damage.[15][16][17] It is also moisture-sensitive and may liberate toxic gas upon contact with water.[15][17]
| Hazard Statement | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[15][18] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[18] |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life.[18] |
Recommended Procedures
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing dust or vapors.[16]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[15][19]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[15][18]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][19] It is often recommended to store in a corrosives area and under refrigeration to maintain long-term stability.[15][17]
Part 5: Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed fluoro and methoxy groups offer a streamlined approach to embedding desirable physicochemical properties into target molecules, while the highly reactive sulfonyl chloride handle provides a reliable method for constructing key chemical bonds. Its primary role as a precursor to a diverse range of biologically active sulfonamides solidifies its importance in both pharmaceutical and agrochemical research. By understanding the underlying reaction mechanisms, adhering to optimized protocols, and observing strict safety measures, researchers can fully leverage the synthetic potential of this valuable intermediate to accelerate the development of next-generation chemical entities.
Part 6: References
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.
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Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
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Fisher Scientific. (2025, December 25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
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Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
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TCI Chemicals. (2023, March 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
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Wiley-VCH. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Chemsrc.com. (2025, February 5). This compound. Retrieved from --INVALID-LINK--
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BLD Pharm. (n.d.). 1016516-68-9|this compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Retrieved from https://pubs.acs.org/
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:1016516-68-9. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 1016516-68-9. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 2-Fluoro-4-methoxybenzoyl chloride. Retrieved from MySkinRecipes.
-
ResearchGate. (2014, August 6). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from --INVALID-LINK--
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
PubMed. (2021, November 22). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Retrieved from --INVALID-LINK--
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from --INVALID-LINK--
-
PubMed. (2022, November 18). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
TCI AMERICA. (n.d.). 2-Fluoro-4-methoxyphenol | 167683-93-4. Retrieved from --INVALID-LINK--
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A Technical Guide to the Synthesis and Biological Evaluation of 2-Fluoro-4-methoxybenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents. This guide explores the potential of a specific, strategically functionalized scaffold, 2-Fluoro-4-methoxybenzenesulfonyl chloride, as a precursor for novel derivatives with significant biological activity. We provide a comprehensive overview of synthetic strategies, postulate key therapeutic targets based on the well-established pharmacology of the sulfonamide core, and present detailed, self-validating protocols for the in-vitro evaluation of anticancer, antimicrobial, and anti-inflammatory potential. This document serves as a technical resource to empower researchers in the rational design and development of next-generation therapeutic agents.
The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
Sulfonamides (-S(=O)₂-NH-) are a class of compounds that have had a profound impact on medicine since their discovery.[1] Initially recognized for their groundbreaking antibacterial effects, they were among the first effective chemotherapeutic agents used systemically.[2] The versatility of the sulfonamide scaffold has since been demonstrated through its incorporation into drugs with a vast array of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, and anticancer properties.[1][3]
The enduring success of this scaffold lies in its unique chemical properties. The sulfonyl group can act as a hydrogen bond acceptor, while the N-H proton provides a hydrogen bond donor site. The tetrahedral geometry around the sulfur atom allows for precise three-dimensional orientation of substituents, facilitating targeted interactions with biological macromolecules. Marketed drugs such as the anticancer agent Belinostat and the anti-inflammatory COX-2 inhibitor Celecoxib are testaments to the therapeutic potential unlocked by derivatizing the core sulfonamide structure.[4][5]
Strategic Rationale for this compound
The choice of a starting material is a critical decision in a drug discovery campaign. This compound (CAS 1016516-68-9) is a particularly attractive precursor for several reasons.[6]
-
Fluorine Substitution: The ortho-fluoro group is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can profoundly influence the molecule's properties by altering the acidity of the N-H proton in the final sulfonamide, modulating metabolic stability by blocking potential sites of oxidation, and forming specific, favorable interactions (such as with backbone amides) within protein binding pockets.
-
Methoxy Substitution: The para-methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring. It provides an additional site for potential hydrogen bonding and can be a key recognition element for certain biological targets.
-
Reactive Handle: The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile, enabling straightforward and efficient coupling with a wide variety of nucleophiles, particularly primary and secondary amines, to rapidly generate a diverse library of sulfonamide derivatives.[6]
Synthetic Pathway for Derivative Library Generation
The synthesis of sulfonamide derivatives from this compound is typically a robust and high-yielding nucleophilic substitution reaction. The primary goal is to couple the sulfonyl chloride with a diverse set of amines (R¹R²NH) to explore the structure-activity relationship (SAR).
General Experimental Protocol: Sulfonamide Synthesis
Causality: The choice of a non-nucleophilic organic base like pyridine or triethylamine is crucial. Its role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is often selected as the solvent due to its inert nature and its ability to dissolve a wide range of organic reactants.
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable organic base, such as triethylamine (1.2 equivalents), to the solution and stir for 5 minutes at room temperature.
-
Precursor Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the final sulfonamide derivative.
Postulated Biological Activities & Mechanistic Targets
Based on the extensive literature on sulfonamides, derivatives of this compound are hypothesized to possess activity in several key therapeutic areas.[1][3]
Anticancer Potential
The sulfonamide scaffold is present in numerous anticancer agents that act via diverse mechanisms.[3][4]
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in hypoxic tumors.[7] Inhibition of these enzymes disrupts pH regulation in cancer cells, leading to apoptosis.
-
Tyrosine Kinase Inhibition: The scaffold can be tailored to fit into the ATP-binding site of various tyrosine kinases, which are critical components of signaling pathways that drive cancer cell proliferation and survival.[7]
-
Microtubule Disruption: Certain sulfonamide derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3][8]
Antimicrobial Activity
The classic mechanism of action for sulfonamide antibiotics is the inhibition of bacterial folic acid synthesis.[][10] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a selective therapeutic window.[11]
-
Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[11] They act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for the conversion of PABA into dihydrofolic acid, a precursor to tetrahydrofolic acid and, ultimately, nucleic acids.[] This action is bacteriostatic, meaning it inhibits bacterial growth and reproduction, allowing the host's immune system to clear the infection.[10][12]
Anti-inflammatory Activity
Inflammation is a complex process mediated by pathways that can be targeted by sulfonamide-based drugs.[13]
-
COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established mechanism for anti-inflammatory drugs.[5] The sulfonamide moiety is a key feature of celecoxib, a selective COX-2 inhibitor.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Some sulfonamide derivatives have been shown to inhibit the NF-κB signaling pathway, potently reducing the release of these cytokines.[13]
A Framework for Biological Evaluation: Self-Validating Protocols
To assess the potential of newly synthesized derivatives, a tiered screening approach using robust, well-validated in-vitro assays is recommended. Each protocol includes essential controls to ensure data integrity.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Controls:
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells.
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells with broth and bacteria, but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Controls:
-
Negative Control: Untreated cells.
-
Stimulated Control: Cells treated with LPS only.
-
Positive Control: Cells treated with LPS and a known inhibitor (e.g., Dexamethasone).
-
-
NO Measurement (Griess Assay): Collect the cell supernatant. Mix the supernatant with Griess reagent and incubate.
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Analysis: Calculate the percentage of NO inhibition compared to the stimulated control and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cytotoxicity.
Data Presentation and SAR Analysis
Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and the elucidation of Structure-Activity Relationships (SAR).
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R¹ Group | R² Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| XYZ-001 | H | Phenyl | 15.2 | 22.5 |
| XYZ-002 | H | 4-Cl-Ph | 5.8 | 9.1 |
| XYZ-003 | H | 4-MeO-Ph | 25.1 | 35.8 |
| Doxorubicin | - | - | 0.9 | 1.2 |
From this hypothetical data, one could infer that an electron-withdrawing group (Cl) on the phenyl ring enhances activity, while an electron-donating group (MeO) reduces it. This is the first step in building an SAR model.
Table 2: Hypothetical Antimicrobial Activity Data
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| ABC-001 | H | Pyridyl | 16 | 32 |
| ABC-002 | H | Thiazolyl | 8 | 16 |
| ABC-003 | H | Benzyl | >128 | >128 |
| Ciprofloxacin | - | - | 1 | 0.5 |
This hypothetical data suggests that a heteroaromatic ring is crucial for antimicrobial activity, with the thiazole ring being superior to the pyridine ring, while a non-aromatic benzyl group abolishes activity.
Conclusion and Future Prospects
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic functionalization allows for the fine-tuning of physicochemical properties, while the core sulfonamide structure provides access to a rich landscape of biological targets. The synthetic and screening frameworks outlined in this guide provide a clear and robust pathway for generating and evaluating a library of derivatives. Promising hits identified through this in-vitro screening cascade would warrant further investigation, including mechanism of action studies, lead optimization to improve potency and drug-like properties, and eventual evaluation in in-vivo models of disease.
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An In-depth Technical Guide on the Reactivity of Sulfonyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and versatility.[1] This guide provides a comprehensive exploration of the reactivity of sulfonyl chlorides with a range of nucleophiles, offering insights into reaction mechanisms, experimental considerations, and applications in drug discovery and development. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack, leading to the formation of sulfonamides, sulfonate esters, and other valuable sulfur-containing compounds.[2][3]
I. The Electrophilic Heart of the Matter: Understanding Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride (R-SO₂Cl) is fundamentally dictated by the electrophilic character of the sulfur atom.[2] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.[3] This makes the sulfur atom highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions.[3]
The precise mechanism of nucleophilic substitution at the sulfonyl sulfur can vary depending on the specific reactants and conditions, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways.[1]
II. Reactions with Nitrogen Nucleophiles: The Gateway to Sulfonamides
The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides.[4] This reaction is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a privileged scaffold found in a vast array of therapeutic agents, including antibacterial drugs ("sulfa drugs"), diuretics, and enzyme inhibitors.[2]
The reaction typically proceeds under basic conditions to ensure the amine remains in its nucleophilic, unprotonated form.[5] The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group.
Generalized Reaction Scheme:
R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol details a representative synthesis of a sulfonamide from a primary amine and an aryl sulfonyl chloride.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add benzylamine (1.1 eq) to the solution.
-
Slowly add pyridine (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6][7]
-
Aqueous Workup: The series of washes removes excess reagents and byproducts. HCl removes unreacted amine and pyridine, NaHCO₃ neutralizes any remaining acid, and brine helps to remove water from the organic layer.
III. Reactions with Oxygen Nucleophiles: Crafting Sulfonate Esters
Sulfonyl chlorides readily react with alcohols and phenols to form sulfonate esters.[2] These esters are valuable synthetic intermediates, often used to convert a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate). The most commonly employed sulfonyl chlorides for this purpose are p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).
The reaction mechanism is analogous to that of sulfonamide formation, involving nucleophilic attack of the alcohol's oxygen on the sulfur atom.[6] The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[8]
Generalized Reaction Scheme:
R-SO₂Cl + R'-OH → R-SO₂OR' + HCl
Key Considerations for Sulfonate Ester Formation:
-
Steric Hindrance: Sterically hindered alcohols may react more slowly. For instance, p-toluenesulfonyl chloride is more selective for less sterically hindered alcohols.[6]
-
Stereochemistry: The formation of a sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[6][9] This is a crucial feature for controlling stereochemistry in subsequent substitution reactions.[6]
Diagram: Activation of an Alcohol using a Sulfonyl Chloride
Caption: Workflow for alcohol activation.
IV. Reactions with Sulfur Nucleophiles: Access to Thioethers and Beyond
Thiols can also act as nucleophiles, reacting with sulfonyl chlorides. However, the direct reaction to form a thiosulfonate is less common than the oxidative chlorination of thiols to generate sulfonyl chlorides themselves.[10][11] A more synthetically useful transformation is the palladium-catalyzed reductive coupling of sulfonyl chlorides to produce thioethers, which involves the extrusion of sulfur dioxide.[12]
One-Pot Synthesis of Sulfonamides from Thiols
A highly efficient one-pot procedure allows for the conversion of thiols directly to sulfonamides.[10][11] This method involves the in-situ generation of the sulfonyl chloride from the thiol, followed by reaction with an amine.
Experimental Protocol: One-Pot Synthesis of a Sulfonamide from a Thiol [11]
Materials:
-
Thiol
-
30% Hydrogen peroxide (H₂O₂)
-
Thionyl chloride (SOCl₂)
-
Amine
-
Pyridine
-
Acetonitrile (CH₃CN)
Procedure:
-
In a flask, combine the thiol (1 mmol), 30% H₂O₂ (3 mmol), and SOCl₂ (1 mmol) in acetonitrile.
-
Stir the mixture at room temperature. The reaction to form the sulfonyl chloride is typically rapid.
-
Add the amine (1 mmol) and pyridine (0.5 mL) to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an appropriate organic solvent.
Causality Behind Experimental Choices:
-
H₂O₂ and SOCl₂: This combination serves as a highly reactive reagent for the direct oxidative chlorination of the thiol to the corresponding sulfonyl chloride.[10][11]
-
Pyridine: As in other sulfonylation reactions, pyridine acts as a base to neutralize the acid generated.
V. Factors Influencing Reactivity
Several factors can influence the rate and outcome of reactions between sulfonyl chlorides and nucleophiles:
-
Electronic Effects: Electron-withdrawing groups on the 'R' group of the sulfonyl chloride increase the electrophilicity of the sulfur atom, enhancing reactivity.[13] Conversely, electron-donating groups decrease reactivity.[13]
-
Steric Effects: Steric hindrance around the sulfur atom or the nucleophile can slow down the reaction rate.
-
Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents are often used to dissolve the reactants and facilitate the reaction.
-
Catalysts: While many reactions proceed without a catalyst, bases like pyridine and triethylamine are crucial for scavenging the HCl byproduct.[14] In some cases, other catalysts may be employed to enhance reaction rates or selectivity.
VI. Applications in Drug Development
The versatility of sulfonyl chlorides makes them indispensable tools in drug discovery and development.[2] The ability to readily form stable sulfonamide and sulfonate ester linkages allows medicinal chemists to:
-
Introduce Key Pharmacophores: The sulfonamide group is a critical binding element in many drugs, engaging in hydrogen bonding interactions with biological targets.
-
Modify Physicochemical Properties: Conversion to sulfonate esters can improve a drug candidate's solubility, bioavailability, or duration of action.[2]
-
Generate Compound Libraries: The straightforward reaction with a diverse range of amines enables the rapid synthesis of large libraries of compounds for high-throughput screening.
-
Serve as Protecting Groups: Sulfonyl groups can be used to protect amines and alcohols during multi-step syntheses. The stability of the sulfonamide bond under many reaction conditions makes it an effective protecting group.[15]
Table 1: Representative Sulfonyl Chlorides and Their Applications
| Sulfonyl Chloride | Structure | Key Applications |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Formation of tosylates (good leaving groups), protection of amines.[16] |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Formation of mesylates (good leaving groups).[15] |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Synthesis of sulfonamides and sulfonate esters.[17] |
| Dansyl chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Fluorescent labeling of primary and secondary amines. |
| 2-Naphthalenesulfonyl chloride | C₁₀H₇SO₂Cl | Synthesis of biologically active sulfonamides. |
VII. Conclusion
Sulfonyl chlorides are highly reactive and versatile electrophiles that play a central role in modern organic synthesis and medicinal chemistry. Their reactions with a wide range of nucleophiles, particularly amines and alcohols, provide efficient routes to sulfonamides and sulfonate esters, which are key functional groups in numerous pharmaceuticals and important synthetic intermediates. A thorough understanding of their reactivity, reaction mechanisms, and the factors that influence their reactions is essential for researchers, scientists, and drug development professionals seeking to design and synthesize novel molecular entities with desired biological activities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fiveable.me [fiveable.me]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. eurjchem.com [eurjchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. youtube.com [youtube.com]
- 15. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 17. m.youtube.com [m.youtube.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride
For the modern researcher and drug development professional, the introduction of novel reagents is both an opportunity and a responsibility. 2-Fluoro-4-methoxybenzenesulfonyl chloride, a specialized sulfonylating agent, offers unique potential in the synthesis of complex sulfonamides.[1] However, its utility is intrinsically linked to a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a mere recitation of Safety Data Sheet (SDS) sections to provide a deeper, field-proven perspective on safely integrating this compound into your laboratory workflows.
Section 1: Core Chemical Identity and Physicochemical Profile
A precise understanding of a reagent's identity is the bedrock of safety. Ambiguity in this area can lead to the misapplication of safety protocols, with potentially severe consequences.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [3] |
| CAS Number | 1016516-68-9 | [2][4] |
| Molecular Formula | C₇H₆ClFO₃S | [2] |
| Molecular Weight | 224.64 g/mol | [2] |
| InChI Key | PFWTYPSGDVPOPQ-UHFFFAOYSA-N | [3] |
While a comprehensive, experimentally verified set of physical properties for this specific compound is not widely published, data from suppliers and analogous compounds allow us to build a working profile. It is often supplied as a solid or semi-solid.[3] The sulfonyl chloride functional group dictates its reactivity and, consequently, its primary hazards.[5][6]
Section 2: Hazard Identification and GHS Classification: A Corrosive Nature
The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the classification is unambiguous and demands significant respect.
Based on available supplier data, this compound is classified as a corrosive substance.[2]
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 1B/1C (Implied) | H314: Causes severe skin burns and eye damage. | [2] |
| Serious Eye Damage | 1 (Implied) | H314: Causes severe skin burns and eye damage. | [2] |
The Signal Word is Danger .[2]
Hazard Pictogram:
-
GHS05: Corrosion
Caption: GHS Hazard Summary Diagram.
The causality behind this classification lies in the high reactivity of the sulfonyl chloride moiety. Upon contact with moisture—such as that present on skin, mucous membranes, or in the eyes—it readily hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid.[7] This reaction is exothermic and is the primary mechanism for the severe corrosive damage observed.
Section 3: First Aid and Emergency Protocols: A Self-Validating System
In the event of an exposure, immediate and correct action is critical. The following protocols are designed as a self-validating system, prioritizing the rapid removal of the chemical and seeking immediate professional medical evaluation.
Skin Contact Protocol
-
Immediate Action: Do not delay. Escort the affected individual to the nearest safety shower. If the exposure is localized to a small area (e.g., a hand), a drench hose may be used.[8]
-
Decontamination: While under the shower, begin removing all contaminated clothing, including shoes, socks, and any jewelry. Do not remove clothing over the head if the face is contaminated; cut it away instead.
-
Flushing: Flush the affected skin with copious amounts of cool, running water for at least 15 minutes .[8]
-
Medical Attention: After 15 minutes of flushing, loosely cover the area with a sterile dressing and seek immediate medical attention. Provide the medical team with the Safety Data Sheet for the compound.[8]
Eye Contact Protocol
-
Immediate Action: Lead the individual to the nearest eyewash station. Seconds are critical to prevent permanent eye damage.
-
Flushing: Hold the eyelids open and flush the eyes with a gentle, continuous stream of cool, running water for at least 15 minutes . Ensure the water flows from the inner corner of the eye outwards to avoid cross-contamination.[9]
-
Contact Lenses: If present and easily removable, take out contact lenses after the initial few minutes of flushing. Do not interrupt the flushing to do so.
-
Medical Attention: Immediate evaluation by an ophthalmologist is mandatory. Provide the SDS to the medical personnel.
Inhalation Protocol
-
Immediate Action: Remove the individual from the contaminated atmosphere to fresh air.
-
Breathing Support: If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation if the victim's face or mouth is contaminated.[10]
-
Medical Attention: Seek immediate medical attention.
Ingestion Protocol
-
Immediate Action: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.
-
DO NOT INDUCE VOMITING: Vomiting can cause secondary damage to the esophagus.[10]
-
Medical Attention: Seek immediate medical attention. Ingestion of a corrosive substance is a medical emergency.
Caption: Emergency Response Flowchart.
Section 4: Handling, Storage, and Reactivity Management
Proactive measures in handling and storage are paramount to preventing exposures.
Handling
-
Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
-
Inert Conditions: As a sulfonyl chloride, this compound is moisture-sensitive.[12] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions sensitive to moisture or for long-term storage of opened containers.
-
Avoidance of Incompatibles: Keep away from water, strong bases, strong oxidizing agents, and amines, as these can trigger vigorous or violent reactions.[12]
Storage
-
Temperature: Store in a cool, dry, well-ventilated area, with a recommended temperature of 2-8°C for long-term stability.[2]
-
Container: Keep containers tightly sealed to prevent moisture ingress.[13]
-
Segregation: Store away from incompatible materials. Do not store in metal containers that can be corroded by acidic byproducts.[14]
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies. Engineering controls are the first line of defense, supplemented by appropriate PPE.
-
Engineering Controls: A properly functioning chemical fume hood is mandatory.[11] Safety showers and eyewash stations must be readily accessible and tested regularly.[13]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Given the severe corrosive potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[8]
-
Skin Protection: A flame-resistant lab coat is standard. An additional chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.
-
Hand Protection: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is advisable to use a heavier-duty glove, such as butyl or neoprene rubber, or to double-glove with nitrile gloves, changing the outer glove immediately upon any suspected contamination. Always consult a glove compatibility chart for specific breakthrough times.
Section 6: Accidental Release and Fire-Fighting Measures
Accidental Release
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct fans in a way that could aerosolize the material.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust/vapors.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a dry, sealed container for hazardous waste disposal.[15] Do not use water for cleanup as it will react with the compound.[7]
-
Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash, ensuring all waste is collected for proper disposal.
Fire-Fighting
-
Extinguishing Media: For small fires, use a dry chemical powder, carbon dioxide (CO₂), or sand. DO NOT USE WATER , as it will react exothermically and produce corrosive and toxic fumes.[7]
-
Hazards of Combustion: Thermal decomposition will produce highly toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Section 7: Toxicological and Ecological Information
References
- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 2. 1016516-68-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.nl [fishersci.nl]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
- 14. file.ambeed.com [file.ambeed.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 2-Fluoro-4-methoxybenzenesulfonyl Chloride in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluoro-4-methoxybenzenesulfonyl chloride emerges as a valuable building block in this context, offering a scaffold that combines the benefits of fluorination with the versatile reactivity of a sulfonyl chloride. This reagent is particularly instrumental in the synthesis of sulfonamides, a privileged functional group present in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, with a focus on the synthesis of Chemoattractant Receptor-Homologous Molecule expressed on TH2 cells (CRTH2) antagonists, a promising class of drugs for the treatment of asthma and other inflammatory conditions.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1016516-68-9 | [3] |
| Molecular Formula | C₇H₆ClFO₃S | [3][4] |
| Molecular Weight | 224.64 g/mol | [3][4] |
| Appearance | White to yellow solid | [5] |
| Purity | Typically ≥97% | [2][4] |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C | [3][5] |
Safety and Handling:
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood. It is moisture-sensitive and will react with water, liberating toxic gas.[6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]
Application in the Synthesis of CRTH2 Antagonists
The Chemoattractant Receptor-Homologous Molecule expressed on TH2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation. Consequently, antagonism of the CRTH2 receptor is a promising therapeutic strategy for the treatment of allergic diseases such as asthma and allergic rhinitis. Several CRTH2 antagonists are currently in clinical development, and many of them feature a sulfonamide moiety, highlighting the importance of sulfonyl chlorides like this compound in their synthesis.
One such example is the development of potent and selective CRTH2 antagonists for the treatment of asthma. While specific proprietary syntheses may not be publicly available, the general synthetic approach often involves the coupling of a sulfonyl chloride with a suitable amine-containing core structure. The 2-fluoro-4-methoxy substitution pattern on the benzenesulfonyl chloride can be strategically utilized to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its binding affinity and pharmacokinetic profile.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a model N-aryl sulfonamide using this compound. These can be adapted by medicinal chemists for the synthesis of more complex drug candidates.
Protocol 1: General Synthesis of N-Aryl-2-fluoro-4-methoxybenzenesulfonamide
This protocol outlines a standard and robust method for the synthesis of a sulfonamide via the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-fluoro-4-methoxybenzenesulfonamide.
Diagram of the General Sulfonamide Synthesis Workflow:
References
- 1. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. This compound | 1016516-68-9 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 1016516-68-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of 2-Fluoro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research and development, the synthesis of novel, effective, and environmentally benign crop protection agents is of paramount importance. Among the vast arsenal of chemical intermediates, 2-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a pivotal building block, particularly in the creation of high-potency herbicides.[1][2] Its unique molecular architecture, featuring a reactive sulfonyl chloride group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group, allows for a high degree of control and specificity in chemical reactions. This application note provides an in-depth guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of this versatile reagent. We will delve into the mechanistic principles, provide a detailed synthetic protocol for a representative sulfonylurea herbicide, and discuss the critical parameters that ensure a successful and reproducible synthesis. The primary application of this compound lies in its utility as a precursor for the synthesis of sulfonamides and, most notably, sulfonylurea herbicides.[1] The sulfonylurea class of herbicides is renowned for its low application rates, high efficacy against a broad spectrum of weeds, and favorable toxicological profiles.
Core Application: Synthesis of Sulfonylurea Herbicides
The quintessential reaction involving this compound in agrochemical synthesis is its condensation with an appropriate amino-heterocycle to form the characteristic sulfonylurea bridge. This reaction is the cornerstone of synthesizing a wide array of commercial herbicides. The fluorine and methoxy substituents on the benzene ring play a crucial role in modulating the biological activity, selectivity, and metabolic fate of the final product.
Reaction Workflow: A Step-by-Step Overview
The synthesis of a sulfonylurea herbicide from this compound typically proceeds through a two-step sequence. The first step involves the reaction of the sulfonyl chloride with an isocyanate-forming reagent, followed by the condensation of the resulting sulfonyl isocyanate with an amino-heterocycle.
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Detailed Protocol: Synthesis of a Representative Sulfonylurea Herbicide
This protocol details the synthesis of a hypothetical, yet representative, sulfonylurea herbicide, 'Fluoro-methoxy-sulfuron', starting from this compound. The principles and steps outlined are based on established methodologies for sulfonylurea synthesis.
Disclaimer: This protocol is intended for research and development purposes only and should be carried out by trained professionals in a well-equipped chemical laboratory with appropriate safety precautions.
Part 1: Synthesis of 2-Fluoro-4-methoxybenzenesulfonyl isocyanate (Intermediate)
Objective: To convert this compound into the corresponding isocyanate, a highly reactive intermediate for the subsequent condensation step.
Materials:
-
This compound (1.0 eq)
-
Triphosgene (0.4 eq) or a 20% solution of phosgene in toluene (1.2 eq)
-
Anhydrous Toluene
-
Activated Carbon (for quenching excess phosgene)
-
Dry Nitrogen Atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a scrubber containing aqueous sodium hydroxide.
-
Magnetic stirrer with heating mantle.
-
Infrared (IR) Spectrometer.
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound (e.g., 22.5 g, 0.1 mol) in anhydrous toluene (150 mL).
-
Heating: Heat the solution to reflux (approximately 110 °C) with vigorous stirring.
-
Addition of Phosgene Source:
-
Using Phosgene Solution: Add a 20% solution of phosgene in toluene (e.g., 60 mL, containing 0.12 mol of phosgene) dropwise to the refluxing solution over 1-2 hours.
-
Using Triphosgene: In a separate flask, dissolve triphosgene (e.g., 11.9 g, 0.04 mol) in anhydrous toluene (50 mL) and add this solution dropwise to the refluxing reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by IR spectroscopy. The disappearance of the S-Cl stretch and the appearance of the characteristic strong isocyanate (-N=C=O) peak at approximately 2250-2270 cm⁻¹ indicates the formation of the desired product.
-
Completion and Quenching: After the addition is complete, continue to reflux for an additional 2-3 hours to ensure complete conversion. Cool the reaction mixture to room temperature. Purge the flask with dry nitrogen for 30 minutes to remove any excess phosgene, ensuring the off-gas is passed through the caustic scrubber.
-
Isolation of Intermediate: Remove the solvent under reduced pressure to yield the crude 2-Fluoro-4-methoxybenzenesulfonyl isocyanate as an oil or low-melting solid. This intermediate is typically used in the next step without further purification due to its reactivity.
Part 2: Synthesis of 'Fluoro-methoxy-sulfuron' (Final Product)
Objective: To couple the sulfonyl isocyanate intermediate with an amino-heterocycle to form the final sulfonylurea herbicide.
Materials:
-
2-Fluoro-4-methoxybenzenesulfonyl isocyanate (from Part 1, 1.0 eq)
-
2-Amino-4,6-dimethoxypyrimidine (1.0 eq)
-
Anhydrous Acetonitrile
-
Triethylamine (catalytic amount)
-
Dry Nitrogen Atmosphere
Equipment:
-
Two-necked round-bottom flask.
-
Magnetic stirrer.
-
Dropping funnel.
Procedure:
-
Reaction Setup: In a dry two-necked flask under a nitrogen atmosphere, suspend 2-Amino-4,6-dimethoxypyrimidine (e.g., 15.5 g, 0.1 mol) in anhydrous acetonitrile (200 mL). Add a catalytic amount of triethylamine (e.g., 0.2 mL).
-
Addition of Isocyanate: Dissolve the crude 2-Fluoro-4-methoxybenzenesulfonyl isocyanate from Part 1 in anhydrous acetonitrile (50 mL) and add this solution dropwise to the stirred suspension of the amino-heterocycle at room temperature over 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. An exotherm may be observed during the initial addition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
To the residue, add water (200 mL) and acidify to pH 3-4 with dilute hydrochloric acid.
-
The solid precipitate is the crude 'Fluoro-methoxy-sulfuron'.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether or a hydrocarbon solvent to remove non-polar impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product as a crystalline solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |
| This compound | C₇H₆ClFO₃S | 224.64 | Solid |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.16 | Solid |
| 'Fluoro-methoxy-sulfuron' | C₁₄H₁₄FN₅O₆S | 415.36 | Solid |
Causality and Experimental Choices
-
Choice of Solvent: Anhydrous solvents like toluene and acetonitrile are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride and isocyanate intermediates.
-
Use of a Phosgene Source: Phosgene or its safer equivalent, triphosgene, is the standard reagent for converting sulfonyl chlorides to sulfonyl isocyanates. The reaction proceeds via a nucleophilic attack of the sulfonamide (formed in situ or pre-formed) on the phosgene.
-
Catalytic Base: A catalytic amount of a tertiary amine like triethylamine is often used in the final condensation step to facilitate the reaction between the sulfonyl isocyanate and the amino-heterocycle.
-
Acidic Work-up: Acidification of the reaction mixture during work-up ensures that the final sulfonylurea product, which can form salts under basic conditions, precipitates out of the aqueous solution.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its application in the construction of sulfonylurea herbicides highlights the importance of fluorinated and methoxylated aromatic systems in achieving high biological activity and desirable physicochemical properties. The protocol provided herein serves as a foundational guide for researchers to explore the synthesis of novel crop protection agents. Future work in this area could focus on the development of more sustainable and efficient synthetic routes, potentially utilizing flow chemistry or novel catalytic systems to further enhance the utility of this important chemical intermediate.
References
Application Notes: Synthesis of Amine-Reactive Fluorescent Probes using 2-Fluoro-4-methoxybenzenesulfonyl chloride
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and application of custom fluorescent probes utilizing 2-Fluoro-4-methoxybenzenesulfonyl chloride. Sulfonyl chlorides are highly reactive electrophiles ideal for labeling primary and secondary amines on fluorophores and biomolecules, forming stable sulfonamide linkages.[1][2] The specific substitution pattern of this compound offers a unique combination of reactivity and structural properties, making it a valuable building block in the development of sophisticated chemical biology tools. We present detailed protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in creating bespoke fluorescent probes for a wide range of applications, from cellular imaging to quantitative biochemical assays.
Introduction: The Rationale for Sulfonyl Chloride Chemistry in Probe Development
Fluorescent probes are indispensable tools in modern biological research and drug discovery. Their utility, however, is critically dependent on the chemistry used to covalently attach a fluorophore to a molecule of interest. An ideal labeling reaction should be efficient, specific, and yield a stable conjugate that does not perturb the function of the target molecule.
Arylsulfonyl chlorides (R-SO₂Cl) are a robust class of reagents for this purpose. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by the unprotonated amino groups found on fluorophores, proteins (N-terminus and lysine side chains), and amine-modified nucleic acids.[1][3] This reaction, known as sulfonylation, results in the formation of a sulfonamide bond (-SO₂-NH-), a highly stable linkage resistant to hydrolysis under typical biological conditions.[4]
Why this compound?
While classic reagents like Dansyl chloride and Texas Red sulfonyl chloride are widely used, this compound presents distinct features:
-
Defined Reactivity: The electron-withdrawing fluorine atom and electron-donating methoxy group modulate the electrophilicity of the sulfonyl chloride group, providing predictable reactivity.
-
Structural Handle: The specific substitution pattern provides a unique spectroscopic and chromatographic signature, aiding in the characterization of the final probe.
-
Versatility: It serves as a non-fluorescent linker, allowing researchers to conjugate any amine-containing fluorophore of their choice, thereby tailoring the probe's photophysical properties (e.g., excitation/emission wavelengths, quantum yield) to the specific experimental need.
This guide will walk you through the entire workflow, from the fundamental reaction mechanism to the final application of your custom-synthesized probe.
Mechanism of Action: The Sulfonylation Reaction
The core of the methodology is the nucleophilic acyl substitution reaction between an amine and the sulfonyl chloride. The process is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves as a proton scavenger.[5]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient, unstable intermediate is formed.
-
Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled.
-
Deprotonation: The base removes the proton from the nitrogen atom, yielding the final, stable sulfonamide product and the hydrochloride salt of the base.
References
Application Note: A Comprehensive Guide to Nucleophilic Substitution Reactions of Sulfonyl Chlorides
Abstract
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds pivotal to modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development.[1][2] Their utility is primarily derived from the electrophilic nature of the sulfur atom, which facilitates nucleophilic substitution reactions to form sulfonamides and sulfonate esters—functional groups ubiquitous in a vast array of therapeutic agents.[2][3][4] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for key transformations, practical insights into experimental design, and critical safety considerations for handling these reagents.
The Sulfonyl Chloride Functional Group: A Cornerstone of Modern Synthesis
The sulfonyl chloride functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom.[5] This arrangement makes the sulfur atom highly electron-deficient and, therefore, a potent electrophile. The chlorine atom serves as an excellent leaving group, further enhancing the reactivity of the molecule in nucleophilic substitution reactions.[5]
This inherent reactivity is harnessed by researchers to introduce sulfonyl functionalities into diverse molecular scaffolds.[1] The resulting products, such as sulfonamides and sulfonate esters, are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Notably, the sulfonamide moiety is a key pharmacophore in numerous FDA-approved drugs, including antibiotics (sulfa drugs), diuretics, antivirals, and anticancer agents.[3][6][7][8][9]
The Reaction Mechanism: An In-Depth Analysis
The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic substitution at the sulfur atom.[4][5][10] While it is a substitution reaction, the mechanism is generally considered to be an addition-elimination pathway, rather than a concerted Sₙ2-type displacement.
The process unfolds in two key steps:
-
Nucleophilic Attack: The nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic sulfur atom of the sulfonyl chloride.[4][11][12] This breaks the S=O pi bond and forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The S=O double bond reforms, and the chloride ion is expelled as the leaving group.
A base, typically a non-nucleophilic amine like pyridine or triethylamine (TEA), is essential for this reaction.[4] It serves two critical functions:
-
HCl Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting amine (which would render it non-nucleophilic) or causing other acid-catalyzed side reactions.[4]
-
Deprotonation: In the case of alcohol nucleophiles, the base assists in deprotonating the initially formed protonated sulfonate ester intermediate.[12]
Caption: General Mechanism of Nucleophilic Substitution.
Practical Guide to Key Transformations
Synthesis of Sulfonamides (Nucleophile: Amine)
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides.[13] This transformation is robust and generally high-yielding.
Experimental Protocol: General Synthesis of an N-Substituted Sulfonamide
-
Reagent Preparation: Dissolve the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF, or pyridine) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a suitable base, such as triethylamine or pyridine (1.5 eq), to the stirred solution.[4]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Common Reaction Parameters
| Nucleophile | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) |
| Primary Amine | Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 4-12 |
| Secondary Amine | p-Toluenesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 8-18 |
| Aniline | Methanesulfonyl Chloride | Triethylamine | THF | 0 to RT | 6-16 |
Synthesis of Sulfonate Esters (Nucleophile: Alcohol)
Alcohols react with sulfonyl chlorides to form sulfonate esters. This reaction is crucial because it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate, e.g., tosylate or mesylate).[10][12] This "activation" of the alcohol allows it to readily participate in subsequent substitution or elimination reactions.[12][14]
Experimental Protocol: General Synthesis of a Sulfonate Ester (e.g., Tosylate)
-
Reagent Preparation: Dissolve the alcohol (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq) portion-wise to the stirred solution. If DCM is the solvent, add pyridine (1.5 eq) to act as the base.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Dilute with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude sulfonate ester is often pure enough for the next step, but can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Experimental Design and Workflow
The success of a sulfonyl chloride reaction hinges on careful experimental design. The choice of base and solvent, along with a proper workup procedure, is critical for achieving high yields and purity.
-
Causality in Base Selection:
-
Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove during workup. Its nucleophilic character can sometimes lead to side reactions.
-
Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine. It is volatile and easily removed during workup by washing with dilute acid. It is the most common choice for these reactions.
-
-
Solvent Effects: Anhydrous aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are standard choices as they are unreactive towards sulfonyl chlorides and effectively dissolve the reactants. The use of protic solvents is generally avoided as they can compete as nucleophiles.
-
Workup Rationale: The aqueous acid wash (e.g., 1M HCl) is crucial for removing the amine base (Pyridine, TEA) and any unreacted starting amine by converting them into their water-soluble ammonium salts. The bicarbonate wash neutralizes any remaining acid.
Caption: General Experimental Workflow.
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive and hazardous chemicals that must be handled with appropriate precautions.
-
Corrosivity and Moisture Sensitivity: They are corrosive and react violently with water, releasing corrosive HCl gas.[15][16] All reactions must be conducted under anhydrous conditions using dry glassware and solvents.[17]
-
Toxicity: They are lachrymators (tear-producing) and can cause severe burns to the skin and eyes, as well as respiratory tract irritation.[16]
-
Personal Protective Equipment (PPE): Always handle sulfonyl chlorides in a well-ventilated chemical fume hood.[18] Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[16][18]
-
Quenching: Any residual sulfonyl chloride should be quenched carefully. This can be done by slowly adding the reagent to a stirred, cold solution of a weak base like sodium bicarbonate.
Applications in Drug Development
The nucleophilic substitution of sulfonyl chlorides is a cornerstone reaction in pharmaceutical synthesis.[2]
-
Sulfonamide Drugs: The sulfonamide functional group is present in a wide range of drugs. Its ability to act as a hydrogen bond donor and acceptor, and to mimic the geometry of an amide bond while being more resistant to hydrolysis, makes it a valuable bioisostere in drug design.[19] Examples include the antibacterial agent sulfamethoxazole and the diuretic hydrochlorothiazide.
-
Sulfonate Esters as Intermediates: The conversion of alcohols to sulfonate esters is a critical step in the multi-step synthesis of complex drug molecules. It allows for the controlled introduction of other functional groups via Sₙ2 reactions, often with inversion of stereochemistry, which is crucial for synthesizing chiral drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersrj.com [frontiersrj.com]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
- 15. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Appropriate bases for sulfonamide synthesis from sulfonyl chlorides
Application Note & Protocol
Title: Appropriate Bases for the Synthesis of Sulfonamides from Sulfonyl Chlorides: A Strategic Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of sulfonamides via the coupling of sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry and materials science. The success of this transformation—in terms of yield, purity, and reaction time—is critically dependent on the strategic selection of a base. This guide provides a detailed analysis of the roles and properties of various bases, moving beyond the simple concept of acid scavenging to explore catalytic functions and the mitigation of side reactions. We present a comparative analysis of common base classes, including tertiary amines (Pyridine, Triethylamine, DIPEA), nucleophilic catalysts (DMAP), and inorganic bases for Schotten-Baumann conditions. This document offers field-proven insights, detailed experimental protocols, and a logical framework to empower researchers to select the optimal base for their specific synthetic challenge.
Introduction: The Enduring Importance of the Sulfonamide Bond
The Sulfonamide Moiety in Medicinal Chemistry and Materials Science
The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in drug discovery, famously introduced in the sulfa drugs, the first class of effective systemic antibacterial agents. Its unique electronic and structural properties—acting as a non-classical bioisostere of amides, transition-state mimetic, and robust hydrogen bond donor/acceptor—have cemented its role in a vast array of therapeutics, including diuretics, anticonvulsants, and anti-cancer agents.
The Sulfonyl Chloride and Amine Coupling: A Fundamental Transformation
The most direct and widely used method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2][3] This nucleophilic substitution reaction is highly efficient but generates one equivalent of hydrochloric acid (HCl) as a byproduct. The choice of base to neutralize this HCl is a critical parameter that dictates the reaction's outcome.[2]
The Critical Role of the Base: More Than Just a Proton Scavenger
Primary Function: Neutralizing HCl Byproduct
The fundamental role of the base is to scavenge the HCl generated during the reaction.[2] Without a base, the amine nucleophile would be protonated by the newly formed HCl, forming a non-nucleophilic ammonium salt and effectively halting the reaction.[2]
Secondary Roles: Catalyst or Nucleophile?
Certain bases do more than just neutralize acid. Nucleophilic amine bases, such as pyridine and 4-dimethylaminopyridine (DMAP), can actively participate in the reaction mechanism. They can attack the electrophilic sulfonyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the amine nucleophile. This catalytic pathway can dramatically accelerate the rate of sulfonylation, especially for hindered or weakly nucleophilic amines.[4][5][6]
The Impact of Basicity (pKa) on Reaction Kinetics and Selectivity
The strength of the base, typically referenced by the pKa of its conjugate acid, is a key consideration. A base must be sufficiently strong to deprotonate the ammonium salt formed during the reaction but should not be so strong as to cause unwanted side reactions, such as deprotonation of other functional groups on the substrates. The interplay between basicity, nucleophilicity, and steric hindrance determines the suitability of a base for a given transformation.[7]
A Comparative Guide to Common Bases in Sulfonamide Synthesis
The selection of a base is a multi-factorial decision balancing the reactivity of the amine and sulfonyl chloride, solvent choice, and desired reaction conditions.
Tertiary Amines: The Workhorses
-
3.1.1 Pyridine: The Classic Choice
-
Mechanism: Pyridine (pKa of conjugate acid ≈ 5.2) can function both as an acid scavenger and a nucleophilic catalyst.[8] It reacts with the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt, which is then attacked by the amine.
-
Use Case: Often used as both the base and the solvent, particularly for less reactive amines where elevated temperatures may be needed.[9]
-
Limitations: Its strong odor and relatively low basicity compared to aliphatic amines can be drawbacks.
-
-
3.1.2 Triethylamine (TEA): A Stronger, Non-nucleophilic Alternative
-
Mechanism: TEA (pKa of conjugate acid ≈ 10.7) is a stronger, non-nucleophilic base compared to pyridine.[10][11] Its primary role is to act as an efficient HCl scavenger.[1] The ethyl groups provide some steric bulk, but it is generally considered non-hindered.
-
Use Case: A general-purpose base used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or below. It is a common choice for routine sulfonamide syntheses.[12]
-
Limitations: Can sometimes be too basic for sensitive substrates, and the resulting triethylammonium chloride salt can occasionally complicate purification.
-
-
3.1.3 Diisopropylethylamine (DIPEA or Hünig's Base): The Hindered Base for Sensitive Substrates
-
Mechanism: DIPEA (pKa of conjugate acid ≈ 10.8) is a strong, yet sterically hindered, non-nucleophilic base.[13][14][15][16] The bulky isopropyl groups prevent the nitrogen lone pair from acting as a nucleophile, meaning its sole function is to trap protons.[16][17]
-
Use Case: Ideal for reactions involving sensitive or highly electrophilic sulfonyl chlorides where nucleophilic attack by the base is a potential side reaction. It is frequently employed in peptide coupling and with complex molecules.[13][14][17]
-
Limitations: Its higher cost and the potential for steric hindrance to slow down the proton scavenging can be considerations.
-
Catalytic Nucleophilic Amines
-
3.2.1 4-Dimethylaminopyridine (DMAP): The Acylation "Super Catalyst"
-
Mechanism: DMAP (pKa of conjugate acid ≈ 9.7) is a highly efficient nucleophilic catalyst.[4][5] The dimethylamino group donates electron density into the pyridine ring, making the ring nitrogen exceptionally nucleophilic.[5] It rapidly forms a highly reactive N-sulfonyl-DMAP-pyridinium intermediate, leading to significant rate acceleration, often by several orders of magnitude compared to pyridine.[6]
-
Use Case: Used in catalytic amounts (0.05–0.2 equivalents) alongside a stoichiometric base (like TEA or DIPEA) for challenging sulfonylation reactions, such as those involving sterically hindered alcohols or poorly nucleophilic amines.[4][18]
-
Limitations: Should be used only in catalytic quantities, as stoichiometric amounts can be difficult to remove during purification.
-
Inorganic Bases: Heterogeneous and Homogeneous Options
-
3.3.1 Aqueous Bases (e.g., NaOH, K₂CO₃): The Schotten-Baumann Approach
-
Mechanism: The Schotten-Baumann reaction involves using an aqueous solution of an inorganic base (like NaOH or K₂CO₃) in a biphasic system with an organic solvent (e.g., DCM, Toluene, 2-MeTHF).[3][19][20] The sulfonylation occurs in the organic phase, while the HCl byproduct is neutralized by the base in the aqueous phase.
-
Use Case: Excellent for large-scale synthesis due to low cost and easy workup.[21][22] It is particularly useful for water-soluble amines or when the product is easily separable from the aqueous layer.[19]
-
Limitations: The sulfonyl chloride is susceptible to hydrolysis under these conditions, often requiring an excess of the reagent to ensure complete reaction.[3] This method is not suitable for substrates sensitive to water or strong bases.
-
Summary Table of Common Bases
| Base | Structure | pKa (Conj. Acid) | Key Role(s) | Common Solvents | Advantages | Limitations |
| Pyridine |
| ~5.2 | Base, Nucleophilic Catalyst, Solvent | Pyridine, DCM, Chloroform | Dual role, effective for slow reactions | Low basicity, strong odor, high boiling point |
| Triethylamine (TEA) |
| ~10.7 | Stoichiometric Base | DCM, THF, Acetonitrile | Strong, inexpensive, widely applicable | Can be nucleophilic; salt can be hard to remove |
| DIPEA (Hünig's Base) |
| ~10.8 | Sterically Hindered, Non-Nucleophilic Base | DCM, THF, DMF | Minimizes side reactions with electrophiles | Higher cost, sterically demanding |
| DMAP |
| ~9.7 | Nucleophilic "Super" Catalyst | DCM, THF, Acetonitrile | Dramatically increases reaction rates | Used in catalytic amounts only; can be toxic |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa2 of H₂CO₃) | Stoichiometric Base (Aqueous) | Water / Organic Biphasic | Inexpensive, easy removal, good for scale-up | Can hydrolyze sulfonyl chloride; biphasic setup |
Practical Considerations and Protocol Design
Matching the Base to the Substrate
-
For highly reactive sulfonyl chlorides or sensitive substrates: Use a non-nucleophilic, hindered base like DIPEA to prevent side reactions.[13][15][17]
-
For weakly nucleophilic or sterically hindered amines: Consider using pyridine as the solvent at elevated temperatures or adding catalytic DMAP to a TEA/DCM system to accelerate the reaction.[4][6]
-
For simple, robust substrates: Triethylamine is often the most cost-effective and straightforward choice.[1]
-
For large-scale or process chemistry: Schotten-Baumann conditions with an inorganic base are often preferred for their cost-effectiveness and simple workup.[21][22]
Visualization of Reaction Mechanisms
The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride. The choice of base influences the efficiency and potential catalytic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Pyridine is less basic than triethylamine because . [allen.in]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. grokipedia.com [grokipedia.com]
- 15. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 16. N,N-Diisopropylethylamine (DIEA) [commonorganicchemistry.com]
- 17. advancedchemtech.com [advancedchemtech.com]
- 18. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
- 21. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Semantic Scholar [semanticscholar.org]
- 22. Collection - Development of a Continuous SchottenâBaumann Route to an Acyl Sulfonamide - Organic Process Research & Development - Figshare [acs.figshare.com]
Mastering the Finale: A Guide to Sulfonamide Synthesis Work-up and Extraction
For researchers, medicinal chemists, and drug development professionals, the synthesis of a target sulfonamide is often the culmination of meticulous planning and execution. However, the journey from a completed reaction mixture to a pure, well-characterized compound hinges on a critical, and often nuanced, phase: the work-up and extraction. This guide provides an in-depth exploration of the principles and protocols that govern the successful isolation and purification of sulfonamides, moving beyond a simple recitation of steps to elucidate the underlying chemical logic.
Section 1: The First Critical Step - Quenching the Reaction
The initial step following the completion of a sulfonamide synthesis, typically the reaction of a sulfonyl chloride with a primary or secondary amine, is to quench the reaction.[1] This process deactivates any remaining reactive species, primarily the unreacted sulfonyl chloride, preventing the formation of unwanted byproducts during subsequent work-up procedures.
The choice of quenching agent is dictated by the need to neutralize the reaction while facilitating the subsequent separation. The most common and effective method is the addition of water or a dilute aqueous acid, such as 1 M HCl.[1] The addition of water hydrolyzes the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is generally highly water-soluble and can be easily separated from the desired sulfonamide product during the extraction phase.
Protocol 1: General Reaction Quenching
-
Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This mitigates any exothermic reaction that may occur upon the addition of the quenching agent.
-
Slow Addition: Slowly add deionized water or a dilute acid solution (e.g., 1 M HCl) to the cooled reaction mixture with vigorous stirring. The slow addition helps to control the rate of hydrolysis and prevent localized heat buildup.
-
Stirring: Allow the quenched mixture to stir for 15-30 minutes to ensure the complete hydrolysis of any remaining sulfonyl chloride.
Section 2: The Art of Separation - Acid-Base Extraction
The cornerstone of sulfonamide purification is the exploitation of its amphoteric nature. The sulfonamide functional group possesses an acidic proton on the nitrogen atom, which can be deprotonated under basic conditions. Conversely, if the sulfonamide contains a basic moiety, such as a primary or secondary amine, it can be protonated under acidic conditions. This dual reactivity allows for a highly selective separation from non-ionizable impurities through acid-base extraction.[2][3][4]
The effectiveness of this technique is fundamentally dependent on the pKa values of the sulfonamide and any unreacted amine starting material.
Understanding the pKa Landscape
The pKa of the sulfonamide N-H proton typically ranges from 7 to 11, rendering it susceptible to deprotonation by a moderately strong base, such as aqueous sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).[5][6] In contrast, the conjugate acids of primary and secondary amines, the unreacted starting materials, generally have pKa values in the range of 9-11.[1] This differential in acidity is the key to a successful separation.
| Compound Type | Functional Group | Typical pKa Range | Reference |
| Sulfonamide | R-SO₂-NH-R' | 7 - 11 | [5][6] |
| Protonated Primary Amine | R-NH₃⁺ | 9 - 11 | [1] |
| Protonated Secondary Amine | R₂-NH₂⁺ | 10 - 11.5 | [1] |
| Carboxylic Acid | R-COOH | 4 - 5 | [1] |
By carefully selecting the pH of the aqueous phase, one can selectively ionize either the sulfonamide product or the unreacted amine, thereby partitioning them between the aqueous and organic layers.
The Extraction Workflow
The following diagram illustrates the logical flow of a typical acid-base extraction for a sulfonamide synthesis mixture.
Caption: Workflow for Sulfonamide Acid-Base Extraction.
Protocol 2: Selective Acid-Base Extraction
-
Acidic Wash (Amine Removal):
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of a dilute acid (e.g., 1 M HCl) and shake vigorously.
-
Allow the layers to separate. The unreacted amine will be protonated and partition into the aqueous layer.
-
Drain the lower aqueous layer. Repeat the acidic wash to ensure complete removal of the amine.
-
-
Basic Wash (Sulfonamide Extraction):
-
To the remaining organic layer in the separatory funnel, add an equal volume of a dilute base (e.g., 1 M NaOH).
-
Shake vigorously. The acidic sulfonamide will be deprotonated to its salt form and dissolve in the aqueous layer.
-
Allow the layers to separate. The organic layer will now contain neutral, non-ionizable impurities.
-
Drain the lower aqueous layer containing the sulfonamide salt into a separate flask. Repeat the basic extraction to maximize the recovery of the product.
-
-
Precipitation of the Pure Sulfonamide:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The pure sulfonamide will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.
-
Section 3: Final Polish - Purification by Recrystallization
While acid-base extraction is a powerful purification technique, the precipitated sulfonamide may still contain minor impurities. Recrystallization is often the final step to obtain a highly pure, crystalline product.[5] The principle of recrystallization relies on the differential solubility of the sulfonamide and any remaining impurities in a given solvent at different temperatures.
Solvent Selection
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Dissolve the sulfonamide sparingly at room temperature but completely at its boiling point.
-
Not react with the sulfonamide.
-
Have a boiling point lower than the melting point of the sulfonamide to prevent "oiling out".[5]
-
Be easily removable from the purified crystals.
Commonly used solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol-water or isopropanol-water.[5]
Protocol 3: Recrystallization of Sulfonamides
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystalline product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Solution | Reference |
| "Oiling Out" | Melting point of the sulfonamide is lower than the boiling point of the solvent; high impurity concentration. | Re-dissolve the oil, add more hot solvent, and allow to cool more slowly. Consider changing to a more polar or mixed solvent system. | [5] |
| No Crystal Formation | Solution is not saturated (too much solvent used); supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If too much solvent was used, evaporate some of it and allow the solution to cool again. | [5] |
| Premature Crystallization | Solution cools too quickly during hot filtration. | Use pre-heated glassware for filtration and perform the filtration as quickly as possible. | [5] |
Section 4: Characterization and Purity Assessment
The final step is to confirm the identity and purity of the synthesized sulfonamide. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized sulfonamide.
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents.[1] Here, we will delve into the intricacies of the reaction, moving beyond procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing sulfonamides?
The most prevalent and well-established method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3] This nucleophilic substitution reaction is widely used due to its efficiency and broad applicability.[4] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Q2: I am experiencing a significantly low yield in my sulfonamide synthesis. What are the most likely causes?
Low yields in sulfonamide synthesis can often be attributed to a few key factors:
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, forming the corresponding unreactive sulfonic acid.[2][5]
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is dependent on the electronic and steric nature of its substituents.[3] Electron-withdrawing groups can decrease the nucleophilicity of the amine, slowing down the reaction.
-
Inappropriate Choice of Base or Solvent: The selection of the base and solvent is critical for reaction efficiency.[6][7] An unsuitable base may not effectively scavenge the generated HCl, while the solvent must adequately dissolve the reactants without participating in side reactions.[2]
-
Side Reactions: Several side reactions can compete with the desired sulfonamide formation, including the hydrolysis of the sulfonyl chloride and over-sulfonylation of primary amines.[8]
Q3: How can I confirm the purity of my starting materials?
Ensuring the purity of your sulfonyl chloride and amine is the first critical step in troubleshooting low yields.[2]
-
Sulfonyl Chloride: Due to their moisture sensitivity, it is imperative to use freshly opened or properly stored sulfonyl chlorides.[2] Purity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by converting a small sample to a known sulfonamide derivative and checking its melting point.
-
Amine: The purity of the amine can be verified by NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[9][10]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to identifying and resolving the root causes of low sulfonamide yields.
Problem 1: Low or No Product Formation
A lack of desired product often points to fundamental issues with the reactants or reaction conditions.
Workflow for Diagnosing No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Detailed Troubleshooting Steps:
1. Re-evaluate Starting Material Integrity:
-
Sulfonyl Chloride Hydrolysis: This is a primary suspect. The resulting sulfonic acid is unreactive towards the amine.
-
Solution: Always use a fresh bottle of sulfonyl chloride or purify the existing stock by recrystallization or distillation.[8] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8] The hydrolysis of sulfonyl chlorides is a known issue that can lead to significant yield loss.[11][12]
-
2. Optimize Reaction Conditions:
-
Temperature and Reaction Time: Some reactions require initial cooling to control the exothermic nature of the reaction, followed by heating to drive it to completion.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[2][13] For less reactive or sterically hindered amines, consider increasing the reaction temperature or using a higher-boiling solvent like DMF or DMSO.[8] Microwave-assisted synthesis can also be an effective strategy to accelerate the reaction.[14]
-
-
Stoichiometry: Precise measurement of reactants is crucial.
-
Solution: While a 1:1 stoichiometry is typical, using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[2]
-
3. Scrutinize the Base and Solvent System:
-
Base Selection: The base must be strong enough to neutralize the generated HCl but not so strong as to cause unwanted side reactions.[2]
-
Solvent Selection: The solvent must be inert and capable of dissolving both reactants.
| Base | Solvent | Typical Yield (%) | Notes |
| Pyridine | DCM | 95 | Generally effective and acts as a catalyst.[7] |
| Triethylamine | DCM | 92 | A common and cost-effective choice.[7] |
| DIPEA | DCM | 85 | Good for sterically hindered amines.[7] |
| Pyridine | Acetonitrile | 88 | Acetonitrile can be a good alternative to DCM.[7] |
| Data is illustrative and based on the synthesis of N-benzyl-4-toluenesulfonamide.[7] |
Problem 2: Formation of Multiple Products and Byproducts
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Reactions and Their Mitigation
Caption: Common side reactions in sulfonamide synthesis.
1. Bis-sulfonylation of Primary Amines:
-
Cause: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[8]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry, using no more than one equivalent of the sulfonyl chloride relative to the primary amine.[8]
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain control over the reaction.[2][8]
-
Lower Temperature: Running the reaction at a lower temperature can improve the selectivity for the mono-sulfonylated product.[8]
-
2. Hydrolysis of Sulfonyl Chloride:
-
Cause: As mentioned previously, sulfonyl chlorides readily react with water.[5]
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2]
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
1. Removal of Excess Base:
-
Problem: Tertiary amine bases like pyridine and triethylamine can be difficult to remove completely during workup.[7]
-
Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine base, allowing it to be extracted into the aqueous layer.[7]
2. Removal of Sulfonic Acid Byproduct:
-
Problem: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can co-extract with the desired product, complicating purification.[7]
-
Solution: A wash with a basic solution (e.g., saturated sodium bicarbonate) during the workup will deprotonate the acidic sulfonic acid, allowing for its removal into the aqueous phase.[7]
3. Product Purification:
-
Column Chromatography: A common method for purifying sulfonamides.
-
Protocol: A typical eluent system is a mixture of hexane and ethyl acetate.[7] The polarity can be adjusted based on the specific properties of the sulfonamide.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Protocol: Choose a solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, isopropanol, or mixtures with water.[15]
-
Analytical Techniques for Reaction Monitoring and Purity Assessment
Proper analytical techniques are essential for troubleshooting and ensuring the quality of the final product.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in a mixture.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the products and byproducts, aiding in their identification.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation and purity assessment of the final product.
By systematically addressing these common issues, researchers can significantly improve the yields and purity of their sulfonamide synthesis reactions, accelerating their research and development efforts.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Analysis of sulphonamide residues in edible animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxybenzenesulfonyl chloride. The following troubleshooting guides and FAQs directly address the critical parameter of reaction temperature, providing both theoretical explanations and practical, field-proven protocols to help you achieve optimal yield and purity.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
Optimizing the synthesis of aryl sulfonyl chlorides, particularly through chlorosulfonation, is fundamentally a study in managing reaction kinetics and thermodynamics. The reaction temperature is the most critical lever you can adjust to influence the outcome.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common temperature-related causes?
Low yields can often be traced back to improper temperature control at two key stages: the initial addition of the sulfonating agent and the subsequent reaction period.
-
Incomplete Reaction (Temperature Too Low): While essential for controlling the initial exotherm, maintaining a temperature that is too low for the duration of the reaction can lead to incomplete conversion of the starting material (1-fluoro-3-methoxybenzene). Sulfonation is an energy-intensive electrophilic aromatic substitution, and sufficient thermal energy is required to overcome the activation barrier. For some substrates, warming to room temperature or even gentle heating is necessary to drive the reaction to completion.[1][2]
-
Product Degradation and Side Reactions (Temperature Too High): This is the most frequent cause of low yields. The sulfonation of activated rings like anisole derivatives is highly exothermic.[3] If the temperature rises uncontrollably, especially beyond 60-70°C, several side reactions can occur:
-
Desulfonation: The reverse reaction can begin to occur at elevated temperatures.
-
Poly-sulfonation: Introduction of a second sulfonyl group onto the ring.
-
Degradation: The strong oxidizing nature of reagents like chlorosulfonic acid or oleum can cause charring and decomposition of the organic material.
-
-
Hydrolysis During Workup: This is a critical, though indirect, consequence. If the reaction is incomplete, more unreacted sulfonating agent remains, making the quenching and workup process more violent and harder to control. Sulfonyl chlorides are highly susceptible to hydrolysis back to the corresponding sulfonic acid, especially during aqueous workups.[4][5] A rapid and cold workup is crucial to minimize this loss.[5]
Q2: I observe the formation of a significant amount of a high-molecular-weight byproduct, likely a diaryl sulfone. How can I minimize this through temperature control?
The formation of diaryl sulfone is a classic side reaction in chlorosulfonation.[4] It occurs when a molecule of the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting anisole. This process is highly dependent on both temperature and reagent stoichiometry.
Causality: The activation energy for sulfone formation is typically higher than that for the desired chlorosulfonation. Consequently, as the reaction temperature increases, the rate of this side reaction increases disproportionately, leading to lower purity.
Solution:
-
Strict Initial Temperature Control: Ensure the sulfonating agent is added slowly to the substrate at a low temperature (0–5 °C) to prevent localized "hot spots" where the sulfone byproduct can form rapidly.[2]
-
Maintain Molar Excess of Sulfonating Agent: The starting material should be added to the chlorosulfonic acid (or vice versa, depending on the specific protocol) in a manner that maintains an excess of the sulfonating agent throughout the addition. This ensures the aromatic compound is more likely to react with the primary sulfonating species rather than the sulfonyl chloride product.[4]
-
Optimize Post-Addition Temperature: Avoid excessive heating after the initial addition. The optimal temperature is one that allows for complete conversion of the starting material within a reasonable timeframe without significantly promoting sulfone formation. This is typically found in the 25–60 °C range.
Q3: My reaction appears to be "runaway" or uncontrollable during the addition of chlorosulfonic acid. What is the standard operating procedure for this initial step?
This is a serious safety concern stemming from the highly exothermic nature of the reaction between an activated aromatic ring and a powerful sulfonating agent.
Best Practice: The key is efficient heat dissipation.
-
Pre-Cooling: The flask containing the 1-fluoro-3-methoxybenzene should be thoroughly cooled in an ice-salt or dry ice/acetone bath to an internal temperature of 0–5 °C before any addition begins.[2][6]
-
Slow, Dropwise Addition: The chlorosulfonic acid must be added dropwise via a pressure-equalizing dropping funnel. The addition rate should be controlled so that the internal reaction temperature does not exceed 10 °C.[6]
-
Vigorous Stirring: Efficient stirring is critical to ensure that the heat generated is distributed throughout the reaction mass and effectively transferred to the cooling bath, preventing the formation of localized hot spots.
-
Inert Atmosphere: While not directly a temperature control measure, conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the ingress of moisture, which can react violently with chlorosulfonic acid and contribute to heat generation and product hydrolysis.
Part 2: Systematic Protocol for Reaction Temperature Optimization
This protocol provides a structured, data-driven approach to identifying the optimal reaction temperature for your specific laboratory setup and scale. It involves running a series of small-scale, parallel experiments.
Experimental Goal
To determine the reaction temperature that provides the highest conversion of 1-fluoro-3-methoxybenzene and the best selectivity for this compound.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| 1-Fluoro-3-methoxybenzene | ≥98% | Sigma-Aldrich |
| Chlorosulfonic Acid | ≥99% | Sigma-Aldrich |
| Diethyl Ether / Dichloromethane | Anhydrous, ACS Grade | VWR / Fisher |
| Ice & Deionized Water | - | - |
| Sodium Bicarbonate (Sat. Soln.) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | - |
| Parallel Reaction Station or Multiple Flasks | 25 mL or 50 mL | - |
| Magnetic Stirrers & Stir Bars | - | - |
| Thermometers / Temperature Probes | - | - |
| Dropping Funnels | - | - |
| TLC Plates (Silica Gel 60 F254) | - | Millipore |
Step-by-Step Methodology
-
Reaction Setup (for each parallel reaction):
-
In a flame-dried 50 mL three-necked round-bottom flask under a nitrogen atmosphere, place a magnetic stir bar and the starting material, 1-fluoro-3-methoxybenzene (e.g., 1.28 g, 10 mmol).
-
Equip the flask with a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
-
Initial Cooling and Reagent Addition:
-
Cool all reaction flasks in an ice bath to an internal temperature of 0–5 °C.
-
Charge the dropping funnel with chlorosulfonic acid (e.g., 2.0 mL, ~3.5 g, 30 mmol, 3.0 equiv.).
-
Add the chlorosulfonic acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature of each flask remains below 10 °C.[6]
-
-
Temperature Screening:
-
Once the addition is complete, remove the ice baths.
-
Assign a target temperature to each flask. We recommend the following set points for initial screening:
-
Flask 1: 25 °C (Room Temperature)
-
Flask 2: 40 °C
-
Flask 3: 50 °C
-
Flask 4: 60 °C
-
-
Use oil baths or heating mantles with controllers to maintain the target temperatures.
-
-
Reaction Monitoring:
-
Stir the reactions at their respective temperatures for a set duration (e.g., 3 hours).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material for reference. The product, being more polar, will have a lower Rf value. The goal is the complete disappearance of the starting material spot.
-
-
Standardized Quenching and Work-up:
-
CRITICAL: This step must be performed identically for each reaction to ensure valid comparisons.
-
In separate beakers, prepare a mixture of crushed ice (e.g., 50 g) and water.
-
Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture from each flask onto the ice with vigorous stirring. This step is highly exothermic.
-
Transfer the cold mixture to a separatory funnel and extract with a suitable organic solvent like dichloromethane or diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with cold water (1 x 50 mL), cold saturated sodium bicarbonate solution (1 x 50 mL), and finally, cold brine (1 x 50 mL). The cold washes are essential to minimize hydrolysis of the sulfonyl chloride.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C).
-
-
Analysis and Data Interpretation:
-
Obtain the crude mass for each reaction.
-
Analyze a small, representative sample of each crude product by ¹H NMR or a quantitative method like HPLC/GC-MS. This allows for the determination of the conversion rate and the ratio of the desired product to major byproducts (like diaryl sulfone).
-
Based on the analysis, populate the data table below to identify the optimal temperature.
-
Data Summary Table
| Reaction Temp (°C) | Reaction Time (h) | Conversion (%) (from NMR/HPLC) | Product:Byproduct Ratio | Crude Yield (g) | Key Observations (e.g., color change, charring) |
| 25 °C | 3 | Light yellow solution | |||
| 40 °C | 3 | Yellow solution | |||
| 50 °C | 3 | Amber solution | |||
| 60 °C | 3 | Darkening, potential for slight charring |
Part 3: Visualization and Workflow Diagrams
The following diagrams illustrate the logical troubleshooting process and the experimental workflow for temperature optimization.
Caption: Troubleshooting workflow for low yield/purity issues.
References
Common side reactions with sulfonyl chlorides and how to avoid them
Technical Support Center: Reactions with Sulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonyl chloride chemistry. This guide is designed to provide you, the researcher, with practical, in-depth solutions to common challenges encountered when working with sulfonyl chlorides. As highly valuable but equally reactive electrophiles, sulfonyl chlorides are cornerstones in the synthesis of sulfonamides, sulfonate esters, and other key motifs in medicinal and materials chemistry.[1][2] Understanding and controlling their reactivity is paramount to achieving high yields and purity.
This center moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, and TLC/LCMS analysis shows a significant amount of my starting amine/alcohol. What's going wrong?
Answer: This is a classic issue that typically points to the deactivation of one or both of your starting materials. There are two primary culprits:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture or residual water in your solvent, which converts them into the corresponding and unreactive sulfonic acid.[3][4] This side reaction consumes your electrophile, leading to incomplete conversion.
-
Protonation of the Nucleophile: The reaction between a sulfonyl chloride and an amine or alcohol generates one equivalent of hydrochloric acid (HCl).[5] If an appropriate base is not present in sufficient quantity, this HCl will protonate your starting amine (forming an unreactive ammonium salt) or, in some cases, catalyze decomposition pathways.
Solutions & Explanations:
-
Ensure Anhydrous Conditions: This is non-negotiable. Glassware must be oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ingress of atmospheric moisture.[3][4]
-
Verify Base Stoichiometry and Type: A non-nucleophilic base is essential to scavenge the generated HCl without competing with your primary nucleophile.[4]
-
For most amine sulfonylation reactions, at least one equivalent of a tertiary amine base like triethylamine (TEA) or pyridine is required. Often, using the base as the solvent (e.g., neat pyridine) or using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
For alcohol sulfonylation, pyridine is a common choice as it can also act as a nucleophilic catalyst.[6][7]
-
-
Check Reagent Quality: If the sulfonyl chloride has been stored for a long time or improperly, it may have already partially hydrolyzed. Consider purifying it by recrystallization or distillation before use, or use a freshly opened bottle.
Q2: I'm observing a new, highly polar spot on my TLC that doesn't correspond to my starting materials or product. What is it?
Answer: This is very likely the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride.[5] Sulfonic acids are highly polar and often appear at the baseline of TLC plates developed in common non-polar solvent systems (like hexanes/ethyl acetate). Their presence is a definitive sign that moisture has entered your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Q3: My reaction with a primary amine is giving me a second, less polar byproduct in addition to my desired sulfonamide.
Answer: You are likely observing the formation of a bis-sulfonated product. After the initial sulfonamide is formed from a primary amine (R-NH-SO₂R'), it still possesses an acidic N-H proton.[8][9] In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a bis(sulfonyl)imide: R-N(SO₂R')₂.
Solutions & Explanations:
-
Control Stoichiometry: The most straightforward solution is to carefully control the stoichiometry. Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the electrophile is fully consumed before the second sulfonylation can occur.[4]
-
Slow Addition: Add the sulfonyl chloride solution slowly (e.g., via syringe pump) to a solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Choice of Base: Using a bulkier or less basic amine scavenger like 2,6-lutidine or diisopropylethylamine (DIPEA) can sometimes disfavor the deprotonation of the less acidic sulfonamide proton.
Q4: I'm reacting an alkanesulfonyl chloride that has α-hydrogens (e.g., methanesulfonyl chloride) with a tertiary amine base like triethylamine, and I'm getting low yields and a complex mixture.
Answer: This is a classic case of elimination competing with substitution. Tertiary amines can act as a base to deprotonate the α-carbon of the sulfonyl chloride, leading to an E2-like elimination of HCl to form a highly reactive intermediate called a sulfene (RCH=SO₂).[10] This sulfene can then polymerize or react non-selectively with nucleophiles in the mixture, leading to a variety of byproducts and low yields of the desired product.
Reaction Pathways:
Caption: Competing substitution vs. elimination (sulfene) pathways.
Solutions & Explanations:
-
Use a Nucleophilic Catalyst/Base: Switch from a sterically hindered, non-nucleophilic base like triethylamine to a base that is also a nucleophilic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP) .[11][12] These bases react via a different mechanism. They first attack the sulfonyl group to form a reactive sulfonylpyridinium intermediate. This intermediate is then attacked by the alcohol or amine nucleophile. This pathway avoids the conditions that favor sulfene formation.[12][13]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to disfavor the elimination pathway, which typically has a higher activation energy.
Frequently Asked Questions (FAQs)
Q: How should I purify and store my sulfonyl chlorides?
A: Many sulfonyl chlorides can be purified by distillation under reduced pressure or by recrystallization. However, they are often moisture-sensitive.[14] Store them in a desiccator or a glovebox under an inert atmosphere.[3] For liquid sulfonyl chlorides, storage over a drying agent like molecular sieves can be considered, but ensure compatibility. A patented method for purifying methanesulfonyl chloride involves scrubbing with aqueous HCl followed by vacuum stripping.[15]
Q: What is the best general-purpose base for sulfonylation reactions?
A: There is no single "best" base, as the optimal choice depends on the substrate and sulfonyl chloride. However, a good starting point is a tertiary amine.
| Base | pKa of Conjugate Acid | Typical Use Case & Comments |
| Pyridine | ~5.2 | Excellent choice for alcohols. Acts as both a base and a nucleophilic catalyst. Can be used as a solvent. |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive base for amines. Can promote sulfene formation with certain sulfonyl chlorides.[10] |
| DIPEA (Hünig's Base) | ~11.0 | A sterically hindered, non-nucleophilic base. Useful for acid-sensitive substrates. |
| DMAP | ~9.7 | Highly effective nucleophilic catalyst, often used in catalytic amounts (0.05-0.2 equiv) along with a stoichiometric base like TEA or pyridine to accelerate slow reactions, particularly with hindered alcohols.[12][16] |
Q: How do I properly quench a reaction containing excess sulfonyl chloride?
A: Excess sulfonyl chloride must be safely destroyed before workup. A common method is to slowly add a simple, inexpensive nucleophile.
-
For most applications: Quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[17] This will hydrolyze the sulfonyl chloride to the water-soluble sulfonic acid, which can be easily removed during an aqueous workup.
-
For non-aqueous quenching: Add a simple primary or secondary amine like diethylamine or a simple alcohol like methanol to the reaction mixture. This converts the excess sulfonyl chloride into a sulfonamide or sulfonate ester, which can then be separated by chromatography or extraction.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and anhydrous dichloromethane (DCM) to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.
-
Sulfonylation: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[1]
Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
This protocol is adapted for less reactive or sterically hindered alcohols where standard methods fail.
-
Preparation: Under an inert atmosphere, add the alcohol (1.0 equiv), DMAP (0.1 equiv), and anhydrous pyridine to an oven-dried flask. Stir to dissolve.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor for the disappearance of the starting alcohol by TLC.
-
Workup & Purification: Quench the reaction by slowly adding ice-cold water. Extract the product into ethyl acetate. Wash the combined organic layers with cold 1 M CuSO₄ solution (to remove pyridine), followed by water and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shaalaa.com [shaalaa.com]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 15. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 16. Application of Efficient Catalyst DMAP [en.highfine.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Fluoro-4-methoxybenzenesulfonyl Chloride Derivatives
Welcome to the Technical Support Center for the purification of crude 2-Fluoro-4-methoxybenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the purification of these critical intermediates. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Each section explains the underlying chemical principles and provides actionable, step-by-step protocols to help you navigate the complexities of purification.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, oily residue. What are the likely impurities and how can I obtain a clean, solid product?
A1: The presence of a dark, oily residue indicates significant impurities. The primary culprits are often residual starting materials, byproducts from the synthesis, and degradation products. The most common impurity is the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride.[3][4]
Troubleshooting Steps:
-
Initial Work-up: A crucial first step is to minimize hydrolysis. If your synthesis involves an aqueous work-up, perform it rapidly at low temperatures (0-5 °C).[5] Washing the crude product with cold, dilute hydrochloric acid can help suppress further hydrolysis by shifting the equilibrium away from the sulfonic acid.[6]
-
Solvent Extraction: Dissolve the crude oil in a suitable water-immiscible organic solvent like dichloromethane or diethyl ether. This will help separate the desired sulfonyl chloride from highly polar impurities, such as inorganic salts and some of the sulfonic acid.
-
Recrystallization: This is often the most effective method for obtaining a pure, crystalline product. The choice of solvent is critical.
-
Recommended Solvent Systems: A common and effective solvent system is a mixture of a solvent in which the sulfonyl chloride is soluble (e.g., chloroform, dichloromethane) and a non-solvent in which it is poorly soluble (e.g., hexane, petroleum ether).[7]
-
Protocol: Dissolve the crude product in a minimal amount of the primary solvent with gentle warming. Slowly add the non-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold non-solvent.
-
Q2: I'm observing a low yield after purification. What are the most common causes of product loss?
A2: Low yields are a frequent challenge and can be attributed to several factors throughout the synthesis and purification process.
Common Causes and Solutions:
| Cause of Low Yield | Troubleshooting & Optimization |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. |
| Hydrolysis During Work-up | As mentioned in Q1, minimize contact with water and perform aqueous work-ups quickly at low temperatures.[5][8] The low solubility of some aryl sulfonyl chlorides in water can protect them from extensive hydrolysis, allowing for their precipitation from the reaction mixture.[9][10] |
| Mechanical Losses | Be meticulous during transfers and extractions. Ensure complete transfer of material between vessels. |
| Decomposition on Silica Gel | Sulfonyl chlorides can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[11] |
Q3: My purified product still shows impurities by NMR/GC-MS. What are my options for further purification?
A3: If recrystallization is insufficient, more advanced purification techniques may be necessary.
Advanced Purification Strategies:
-
Column Chromatography: While sulfonyl chlorides can degrade on silica gel, it is sometimes a viable option.[12][13][14]
-
Pro-Tip: To minimize degradation, use a less acidic stationary phase like deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alumina.[15] A rapid elution with a non-polar solvent system is recommended.
-
-
Distillation: For liquid sulfonyl chloride derivatives, vacuum distillation can be an effective purification method.[16] However, care must be taken as heating can also promote decomposition. Distillation should be performed under high vacuum and at the lowest possible temperature.
Q4: What are the key safety precautions I should take when handling this compound and its derivatives?
A4: Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19][20]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.
-
Handling: Avoid contact with skin and eyes.[19] In case of contact, immediately flush the affected area with copious amounts of water.[18]
-
Storage: Store sulfonyl chlorides in a cool, dry place under an inert atmosphere to prevent hydrolysis.[19] They are incompatible with strong bases, oxidizing agents, and moisture.[18]
II. Experimental Protocols & Workflows
Protocol 1: General Recrystallization Procedure
-
Transfer the crude this compound to a clean, dry Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., chloroform) to dissolve the solid with gentle warming.
-
Slowly add a non-solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy.
-
If too much non-solvent is added, add a small amount of the primary solvent until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of the cold non-solvent.
-
Dry the purified crystals under vacuum.
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
III. Understanding the Chemistry: The "Why" Behind the "How"
The Instability of the Sulfonyl Chloride Group
The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, with water being a common nucleophile present in the laboratory environment.
Mechanism of Hydrolysis
The hydrolysis of a sulfonyl chloride proceeds through a nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid.[3][21] This reaction is often irreversible and is a primary cause of product loss and contamination.
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
By understanding these fundamental principles, researchers can make more informed decisions during the purification process, leading to higher yields and purer products.
IV. References
-
Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441 (1971).
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13:55, 875-879.
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24:4.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
-
SULPHURYL CHLORIDE. SD Fine-Chem.
-
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(19), 3541.
-
Safety Data Sheet - 3-Chloro-4-fluorobenzene-1-sulfonyl chloride. Angene Chemical.
-
Preparation of sulfuryl chloride. PrepChem.com.
-
This compound. MySkinRecipes.
-
SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
-
Benzenesulfonyl chloride. Organic Syntheses Procedure.
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(5), 882-883.
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
-
Sulfonyl chloride – Knowledge and References. Taylor & Francis.
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD..
-
This compound. CymitQuimica.
-
This compound | 1016516-68-9. Sigma-Aldrich.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
This compound. Chemsrc.com.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
-
Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
-
Purification of crude, liquid organosulfonyl chloride. Google Patents.
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
-
Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 44(26), 4891-4897.
-
Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange.
-
1016516-68-9|this compound|BLD Pharm. BLD Pharm.
-
This compound | 1016516-68-9. Sigma-Aldrich.
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
-
2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD..
-
3-Fluoro-4-methoxybenzyl chloride. Chem-Impex.
-
This compound | 1016516-68-9. Sigma-Aldrich.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. nj.gov [nj.gov]
- 19. angenechemical.com [angenechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for the safe handling and management of exothermic reactions involving 2-Fluoro-4-methoxybenzenesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the safe and effective use of this reagent in your experimental work.
Section 1: Troubleshooting Guide for Exothermic Events
Reactions with sulfonyl chlorides, including this compound, are often exothermic, particularly when reacting with nucleophiles like amines.[1][2] An uncontrolled increase in temperature, known as a thermal runaway, can lead to dangerous pressurization of the reaction vessel and the formation of hazardous byproducts.[3][4] This section provides a systematic approach to troubleshooting and mitigating these risks.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
A sudden and sharp rise in the internal reaction temperature is a clear indicator of a potential thermal runaway. This is a critical situation that requires immediate and calm intervention.
Potential Causes & Solutions
| Potential Cause | Explanation | Preventative & Corrective Actions |
| Reagent Addition Rate is Too Fast | The rate of heat generation is exceeding the rate of heat removal by the cooling system. This is common in sulfonamide formations where the reaction with amines can be very rapid.[2][5] | Preventative: Utilize a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the amine or the sulfonyl chloride. Corrective: Immediately stop the addition of the reagent. If safe to do so, increase the efficiency of the cooling system (e.g., add more dry ice to the bath). |
| Inadequate Cooling or Stirring | Insufficient cooling capacity or poor mixing can lead to localized "hot spots" where the reaction accelerates, initiating a runaway. | Preventative: Ensure the reaction vessel is adequately submerged in the cooling bath. Use an overhead mechanical stirrer for viscous reactions to ensure efficient heat transfer. Corrective: Increase the stirring rate to improve heat dissipation. Ensure the cooling bath is at the target temperature and has sufficient volume. |
| Incorrect Solvent Choice | A solvent with a low boiling point can vaporize, leading to a rapid pressure increase. | Preventative: Select a solvent with a boiling point well above the intended reaction temperature. |
| Reaction Scale-Up Issues | The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. | Preventative: Before scaling up, perform a thermal hazard assessment using techniques like reaction calorimetry to understand the reaction's thermal profile.[4] |
Experimental Protocol: Emergency Quenching of a Runaway Reaction
In the event of an uncontrollable temperature rise, an emergency quench may be necessary. This procedure should only be performed if you can do so safely.
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation.
-
Prepare Quenching Agent: Have a pre-chilled, non-reactive solvent (e.g., the reaction solvent) or a weak acid solution readily available.
-
Controlled Quench: If the reaction temperature continues to climb rapidly, slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Never add water directly to a sulfonyl chloride reaction, as this can be highly exothermic and produce corrosive acids. [1][6]
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Issue 2: Excessive Off-Gassing and Fuming
The reaction of this compound with nucleophiles often produces hydrogen chloride (HCl) gas.[2] Excessive fuming can indicate a reaction that is proceeding too quickly.
Potential Causes & Solutions
| Potential Cause | Explanation | Preventative & Corrective Actions |
| Rapid HCl Evolution | The reaction is generating HCl gas faster than it can be safely vented or scrubbed. | Preventative: Ensure the reaction is conducted in a well-ventilated fume hood. Use a gas scrubber filled with a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas. Corrective: Reduce the rate of reagent addition to slow down the reaction and the rate of gas evolution. |
| Reaction with Moisture | This compound is sensitive to moisture and will react with water to produce HCl and the corresponding sulfonic acid.[7] | Preventative: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Diagram: Troubleshooting Logic for Exothermic Events
Caption: Troubleshooting workflow for managing exothermic events.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and use of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its corrosivity and reactivity. It can cause severe skin burns and eye damage.[8][9] It is also moisture-sensitive and reacts with water, which can be exothermic and produce corrosive hydrogen chloride gas.[7]
Q2: What personal protective equipment (PPE) should be worn when handling this reagent?
A2: Always handle this compound in a fume hood. Recommended PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-resistant lab coat
Q3: How should I properly store this compound?
A3: It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[7] The container should be kept tightly closed to prevent exposure to moisture.
Q4: What are the best practices for quenching a reaction containing this compound?
A4: The safest method for quenching is to slowly add the reaction mixture to a separate vessel containing a stirred, cold, and weak aqueous acid or a slurry of ice.[10] Never add water or aqueous solutions directly to the reaction vessel , as this can cause a localized and violent exothermic reaction.[10]
Q5: Can I use a base to neutralize the HCl byproduct during the reaction?
A5: Yes, a non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl produced during sulfonamide formation.[2] However, the addition of the base itself can be exothermic, so it should be added slowly and with efficient cooling.
Q6: What should I do in case of a spill?
A6: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand or vermiculite).[7] For a large spill, evacuate the area and follow your institution's emergency spill response procedures. Do not use water to clean up the spill.
Diagram: Safe Handling Workflow
Caption: Recommended workflow for the safe handling of this compound.
References
- 1. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. blog.wika.com [blog.wika.com]
- 4. mt.com [mt.com]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying and Minimizing Byproduct Formation in Sulfonylation
Welcome to the technical support center for optimizing sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts during the synthesis of sulfonamides and sulfonate esters. By understanding the underlying mechanisms of common side reactions, you can refine your experimental design to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in sulfonylation reactions?
A1: The nature of byproducts in sulfonylation is highly dependent on the substrate (amine, alcohol, etc.), the sulfonylating agent, and the reaction conditions. However, several common classes of byproducts are frequently encountered:
-
Bis-sulfonylation Products: Particularly with primary amines, the initially formed monosulfonamide can undergo a second sulfonylation to yield a bis-sulfonylated product.[1][2] This is more prevalent with an excess of the sulfonyl chloride and a strong base.[1]
-
Sulfonic Acid: Sulfonyl chlorides are susceptible to hydrolysis by moisture present in the reaction mixture, leading to the formation of the corresponding sulfonic acid.[1][3] This byproduct is unreactive towards the desired nucleophile and represents a loss of the sulfonylating agent.
-
Sulfonic Anhydride: In the presence of excess sulfonylating agent or under certain conditions, sulfonic anhydrides can form.[4] These are also potent sulfonylating agents but their formation can complicate reaction kinetics and purification.
-
Products from Reactions with Tertiary Amine Bases: While often used as acid scavengers, tertiary amines like triethylamine can sometimes react with sulfonyl chlorides, leading to complex mixtures.[1]
-
Elimination Products: When working with secondary or tertiary alcohols, elimination to form an alkene can be a significant competing reaction, especially at elevated temperatures.[1]
-
C-Sulfonylation Products: In substrates with activated C-H bonds, such as 4-alkylpyridines, direct sulfonylation on a carbon atom can occur, competing with the desired O- or N-sulfonylation.[2]
Q2: My primary amine is forming a significant amount of bis-sulfonylated byproduct. How can I favor mono-sulfonylation?
A2: The formation of a bis-sulfonylated product arises from the deprotonation of the initially formed sulfonamide, creating a nucleophilic nitrogen that can react with another equivalent of the sulfonyl chloride. To promote mono-sulfonylation, consider the following strategies:
-
Stoichiometry Control: The most critical factor is the stoichiometry of your reactants. Use a 1:1 ratio or a slight excess of the amine relative to the sulfonyl chloride.[1] Carefully controlling the addition of the sulfonyl chloride, for instance, by slow addition via a syringe pump, can also help maintain a low concentration of the sulfonylating agent and disfavor the second addition.
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to deprotonate the less acidic N-H of the sulfonamide product compared to smaller, more aggressive bases like triethylamine or pyridine.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase selectivity by favoring the more kinetically accessible reaction of the primary amine over the sulfonamide.[2]
Q3: I suspect my sulfonyl chloride has hydrolyzed. How can I confirm this and prevent it in the future?
A3: Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a common cause of low or no product yield.[3]
-
Confirmation: You can often detect the presence of sulfonic acid by TLC, as it is typically much more polar than the corresponding sulfonyl chloride. For a more definitive analysis, you can take a small aliquot of your sulfonyl chloride, dissolve it in a suitable solvent, and analyze it by NMR or IR spectroscopy to check for the characteristic peaks of the sulfonic acid.[3]
-
Prevention:
-
Use Fresh Reagents: Always use a freshly opened bottle of sulfonyl chloride or purify older stock if degradation is suspected.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use.[3] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your amine or alcohol substrate is dry.
-
Q4: How can I remove unreacted sulfonyl chloride and its hydrolysis byproduct from my reaction mixture?
A4: Unreacted sulfonyl chloride can co-elute with the desired product during chromatography, and the sulfonic acid byproduct can complicate extraction.[5] Several workup strategies can be employed:
-
Quenching with Amines: Add a small amount of a nucleophilic amine, such as piperidine or morpholine, at the end of the reaction. This will react with the excess sulfonyl chloride to form a highly polar sulfonamide that can be easily removed by aqueous extraction.[5]
-
Aqueous Basic Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, will hydrolyze the remaining sulfonyl chloride to the corresponding sulfonate salt, which is highly water-soluble and will be extracted into the aqueous layer.[1][5] Be cautious with this method if your product is base-labile.[5]
-
Scavenger Resins: Polymer-bound amine scavengers can be added to the reaction mixture upon completion.[5] The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during sulfonylation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Sulfonyl Chloride: Hydrolysis to sulfonic acid.[3] 2. Low Nucleophile Reactivity: Sterically hindered or electron-poor amine/alcohol.[1][3] 3. Inappropriate Base: Base may be too weak or nucleophilic.[1][3] 4. Suboptimal Solvent: Poor solubility of reactants.[1] | 1. Use fresh, high-purity sulfonyl chloride and ensure anhydrous conditions.[3] 2. Increase reaction temperature or switch to a more polar aprotic solvent like DMF.[1][3] Consider using a nucleophilic catalyst like DMAP.[1] 3. For less reactive nucleophiles, use a stronger, non-nucleophilic base like DBU.[1][3] 4. Screen aprotic solvents like DCM, THF, or acetonitrile. For sluggish reactions, consider DMF.[1] |
| Multiple Spots on TLC | 1. Bis-sulfonylation: Double addition to a primary amine.[1] 2. Hydrolysis of Sulfonyl Chloride: Formation of sulfonic acid.[1] 3. Reaction with Tertiary Amine Base: Formation of complex mixtures.[1] 4. C-Sulfonylation: Undesired reaction at an activated C-H bond.[2] | 1. Use a 1:1 or slight excess of the amine to sulfonyl chloride.[1] Consider slow addition of the sulfonyl chloride. 2. Ensure rigorous anhydrous conditions.[3] 3. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge. 4. Lower the reaction temperature and carefully control stoichiometry.[2] |
| Product Co-elutes with Starting Material | 1. Similar Polarity: The product and unreacted sulfonyl chloride have similar Rf values.[5] 2. Incomplete Reaction: The reaction has not gone to completion. | 1. Implement a quenching strategy before chromatography. React excess sulfonyl chloride with an amine or perform a basic wash to convert it to a more polar species.[5] 2. Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the starting material.[1] |
| Difficult Purification | 1. Presence of Sulfonic Acid: The polar byproduct can cause streaking on silica gel. 2. Emulsion during Workup: Difficulty in separating organic and aqueous layers. | 1. Perform an aqueous bicarbonate wash during the workup to remove the sulfonic acid as its water-soluble salt.[1] 2. Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine
This protocol provides a starting point for the sulfonylation of a primary amine, with considerations for minimizing byproduct formation.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary amine (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, acetonitrile) to a concentration of 0.1-0.5 M.[1] Cool the solution to 0 °C in an ice bath. Add the chosen base (e.g., triethylamine, 1.2 equiv; or pyridine, used as solvent).[1] For reactions prone to bis-sulfonylation, consider a more hindered base like 2,6-lutidine (1.2 equiv).
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[1]
-
Workup:
-
Quench the reaction by adding water or 1M HCl.[1]
-
Transfer the mixture to a separatory funnel and dilute with the reaction solvent if necessary.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).[1]
-
Combine the organic layers and wash sequentially with 1M HCl (if not used in the quench), saturated aqueous sodium bicarbonate, and brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Analytical Methods for Byproduct Detection
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and identify the formation of byproducts.[6] A typical mobile phase for sulfonylation reactions is a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of reactants, products, and byproducts by their mass-to-charge ratio.[7][8] This is particularly useful for confirming the presence of hydrolyzed sulfonyl chloride or bis-sulfonylated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final product and identify any impurities present after purification.
Visualizing Reaction Pathways and Troubleshooting
Primary Amine Sulfonylation: Desired vs. Side Reactions
The following diagram illustrates the primary reaction pathway for the mono-sulfonylation of a primary amine and the competing bis-sulfonylation side reaction.
Caption: Desired mono-sulfonylation vs. bis-sulfonylation side reaction.
Troubleshooting Logic for Byproduct Formation
This flowchart provides a decision-making process for addressing common byproduct issues in sulfonylation.
Caption: Decision tree for troubleshooting byproduct formation.
References
Impact of base selection on sulfene intermediate formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the formation of sulfene intermediates. Our goal is to equip you with the knowledge to navigate the nuances of base selection and optimize your reaction outcomes.
Introduction to Sulfene Intermediates
Sulfenes (R₂C=SO₂) are highly reactive intermediates that are valuable in organic synthesis, particularly for the formation of sulfonamides, sultones, and other sulfur-containing compounds.[1] They are typically generated in situ from alkanesulfonyl chlorides bearing an α-hydrogen through an elimination reaction facilitated by a base.[1][2] The choice of base is a critical parameter that significantly influences the reaction pathway, yield, and the profile of side products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in sulfene formation?
A base is required to deprotonate the α-carbon of the alkanesulfonyl chloride, initiating an elimination of hydrogen chloride to form the sulfene intermediate. The reaction proceeds via an E2-like mechanism. The rate of sulfene formation is dependent on the concentration of both the sulfonyl chloride and the base.[3]
Q2: How does the pKa of a base impact sulfene formation?
The pKa of the conjugate acid of the base provides a measure of its strength. A stronger base (higher pKa) will deprotonate the α-carbon more effectively, leading to a faster rate of sulfene formation. However, a very strong base is not always optimal as it can promote undesired side reactions. It's a delicate balance between efficient deprotonation and minimizing side product formation.
Q3: What are the main competing reactions I should be aware of?
The primary competing reaction is direct nucleophilic substitution (SN2) at the sulfur atom of the sulfonyl chloride by the base or another nucleophile present in the reaction mixture.[2] This pathway is particularly prevalent with nucleophilic amine bases. Other potential side reactions include base-induced decomposition of the starting material or the product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low yield of the desired sulfene-trapped product.
| Potential Cause | Troubleshooting Steps |
| Inefficient Sulfene Formation: The base may not be strong enough to efficiently deprotonate the sulfonyl chloride. | Solution: Switch to a stronger, non-nucleophilic base. Consult the pKa table below to select a suitable base. |
| Competing SN2 Reaction: The base is acting as a nucleophile and directly attacking the sulfonyl chloride. This is common with primary and secondary amines. | Solution: Utilize a sterically hindered, non-nucleophilic base.[4][5] Examples include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or 1,8-diazabicycloundec-7-ene (DBU).[4] |
| Sulfene Polymerization/Decomposition: The highly reactive sulfene intermediate can self-condense or decompose if the trapping agent is not present in sufficient concentration or is not reactive enough. | Solution: Ensure the trapping agent is present in excess and is added before or concurrently with the base. Consider a more reactive trapping agent if possible. |
| Product Instability: The final product may be unstable under the reaction or workup conditions.[6] | Solution: Perform a stability test on your purified product under the reaction conditions (e.g., exposure to the base). If instability is observed, consider a milder base or adjust the workup procedure to avoid harsh acidic or basic conditions.[6][7] |
Issue 2: Formation of multiple unexpected side products.
| Potential Cause | Troubleshooting Steps |
| Base Acting as a Nucleophile: As mentioned, nucleophilic bases can lead to a variety of side products. | Solution: The use of non-nucleophilic bases is highly recommended to minimize this issue.[4][8] |
| Reaction with the Base: The sulfene intermediate itself can be trapped by the amine base, leading to the formation of a sulfonamide adduct.[1] | Solution: Employ a sterically hindered base. The bulky substituents on bases like DIPEA physically obstruct the approach to the electrophilic sulfene, favoring the intended trapping reaction.[9][10][11] |
| Thermal Decomposition: At elevated temperatures, the sulfonyl chloride or the sulfene intermediate may decompose. | Solution: Run the reaction at a lower temperature. Many sulfene generation reactions can be performed at 0 °C or even lower. |
Base Selection: A Comparative Overview
Choosing the right base is paramount for a successful sulfene-mediated reaction. The following table provides a comparison of commonly used bases.
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | (CH₃CH₂)₃N | ~10.75 | Common, inexpensive, moderately strong. Can act as a nucleophile. |
| N,N-Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NCH₂CH₃ | ~10.75 | Sterically hindered, non-nucleophilic base.[4] Excellent choice to minimize SN2 side reactions. |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 | Strong, non-nucleophilic base, particularly useful for E2 eliminations.[4] |
| Lithium diisopropylamide (LDA) | [((CH₃)₂CH)₂N]Li | ~36 | Very strong, sterically hindered, non-nucleophilic base.[4] Typically used for deprotonating very weak carbon acids. |
| Potassium tert-butoxide | (CH₃)₃COK | ~17 | Strong, moderately nucleophilic base.[4] |
Note: pKa values can vary depending on the solvent. The values presented are approximate and for general comparison.[12][13][14][15]
Visualizing the Reaction Pathways
The choice of base dictates which reaction pathway is favored. The following diagrams illustrate the desired sulfene formation pathway and the competing SN2 pathway.
Caption: Competing pathways in the reaction of an alkanesulfonyl chloride with a base.
Caption: General experimental workflow for sulfene generation and trapping.
Experimental Protocols
Protocol 1: General Procedure for Sulfene Generation and Trapping with a Non-Nucleophilic Base
This protocol provides a general guideline for generating a sulfene intermediate and trapping it with a nucleophile.
Materials:
-
Alkanesulfonyl chloride (1.0 eq)
-
Trapping agent (e.g., an amine or alcohol, 1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA, 1.5 eq)[7]
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkanesulfonyl chloride and the trapping agent.
-
Dissolve the starting materials in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the non-nucleophilic base dropwise to the stirred solution over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Sulfene - Wikipedia [en.wikipedia.org]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Non-nucleophilic_base [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. study.com [study.com]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Removing Unreacted 2-Fluoro-4-methoxybenzenesulfonyl Chloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted 2-fluoro-4-methoxybenzenesulfonyl chloride from reaction products. We will explore the chemical principles behind the purification strategies and provide detailed, field-proven protocols to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common inquiries regarding the post-reaction cleanup of this compound.
Q1: Why is it critical to remove unreacted this compound?
A1: Complete removal of unreacted this compound is essential for several reasons. As a reactive electrophile, it can interfere with subsequent synthetic steps, leading to unwanted side reactions and complex product mixtures.[1] Its polarity is often similar to that of the desired sulfonamide or sulfonate ester products, which can make separation by standard column chromatography challenging. Furthermore, sulfonyl chlorides are corrosive and moisture-sensitive, and their presence can compromise the stability and purity of the final compound.[2]
Q2: What are the primary methods for removing this unreacted reagent?
A2: The most effective strategies involve "quenching" the reactive sulfonyl chloride to convert it into a chemically distinct and more easily separable species. The main approaches are:
-
Aqueous Hydrolysis: Reacting the sulfonyl chloride with water or an aqueous base to form the corresponding water-soluble sulfonic acid salt.[3][4]
-
Scavenger Resins: Using a solid-supported nucleophile (typically an amine) to react with the sulfonyl chloride, allowing for removal by simple filtration.[5]
-
Chromatographic Separation: Direct purification of the crude product via column chromatography, though this is often performed after a preliminary quenching and workup.[6]
Q3: What happens when this compound reacts with water?
A3: this compound readily reacts with water in a process called hydrolysis.[7] The nucleophilic attack of water on the electrophilic sulfur atom displaces the chloride ion, yielding 2-fluoro-4-methoxybenzenesulfonic acid and hydrochloric acid (HCl) as byproducts.[4] Both of these products are highly acidic and can be neutralized with a base to form water-soluble salts, which is the key to their removal via aqueous extraction.
Q4: How can I monitor the removal process during the workup?
A4: Thin-Layer Chromatography (TLC) is the most convenient and effective method for monitoring the disappearance of the starting sulfonyl chloride. A stained spot corresponding to the sulfonyl chloride should be absent after the quenching procedure is complete. It is advisable to run a co-spot of the starting material alongside the crude reaction mixture to confirm its identity and consumption.
Part 2: Troubleshooting and Method Selection
The optimal purification strategy depends heavily on the properties of your desired product. This section provides a logical framework for selecting the best method and troubleshooting common issues.
Method Selection Workflow
The following decision tree will guide you to the most appropriate removal technique based on your product's stability.
Caption: Decision tree for selecting a suitable removal method.
Common Problems and Solutions
| Problem | Probable Cause | Recommended Solution |
| Persistent acidic byproducts in the final product (low pH) | Incomplete neutralization or extraction of the 2-fluoro-4-methoxybenzenesulfonic acid byproduct. | Wash the organic layer thoroughly one or two additional times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure complete phase separation before proceeding.[4] |
| Emulsion formation during liquid-liquid extraction | The biphasic mixture may contain insoluble materials or have similar densities. | Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion. If the problem persists, pass the entire mixture through a pad of Celite® or filter paper to remove particulates. |
| Incomplete quenching of the sulfonyl chloride (visible on TLC) | Insufficient amount of quenching agent, low reaction temperature, or poor mixing in a biphasic system. | Ensure a molar excess of the quenching agent is used. Allow the reaction to stir at room temperature for 15-30 minutes. Use vigorous stirring to maximize interfacial contact between the organic and aqueous phases.[5] |
| Desired product is lost in the aqueous layer | The product may have some water solubility, especially if it contains acidic or basic functional groups. | Re-extract the combined aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane. Adjusting the pH of the aqueous layer before re-extraction can also improve recovery. |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common and effective removal methods.
Protocol 1: Standard Aqueous Workup (Base Quenching & LLE)
This is the most common and robust method for products that are stable to mild aqueous base. The principle is to hydrolyze the sulfonyl chloride to its sulfonic acid and then deprotonate it, rendering it highly soluble in the aqueous phase.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This moderates the initial exothermic reaction of the quencher.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to the stirred reaction mixture. Continue addition until gas evolution ceases (if using bicarbonate) and the aqueous phase is basic (pH > 8).
-
Dilution & Separation: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with:
-
Water (to remove bulk salts).
-
Saturated aqueous NaHCO₃ (to ensure complete removal of the sulfonic acid).[4]
-
Brine (to facilitate drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Scavenger Resin Quenching
This method is ideal for products that are sensitive to water or basic conditions. It utilizes a polymer-bound amine that reacts with the excess sulfonyl chloride.
-
Resin Addition: To the crude reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the resulting suspension at room temperature. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the reaction for the complete disappearance of the this compound spot by TLC.
-
Filtration: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Washing and Concentration: Wash the resin on the filter with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which is now free of the reactive sulfonyl chloride.[5]
Protocol 3: Purification by Column Chromatography
This technique is used when the workup procedures are insufficient to provide a pure product.
-
Adsorbent: Use silica gel as the standard stationary phase.
-
Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes. The precise ratio will depend on the polarity of your product and must be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Chemical Quenching Transformations
The following diagram illustrates the chemical fate of the unreacted sulfonyl chloride during the primary quenching procedures.
Caption: Chemical transformations during quenching procedures.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Disposal Procedures for 2-Fluoro-4-methoxybenzenesulfonyl Chloride Waste
An in-depth guide to the safe handling and disposal of 2-Fluoro-4-methoxybenzenesulfonyl chloride waste, designed for chemical researchers and drug development professionals.
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe management and disposal of waste containing this compound. The procedures outlined below are grounded in established chemical safety principles and are designed to mitigate risks associated with the compound's reactivity and hazardous properties.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and characteristics of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive compound. The primary hazards stem from its high reactivity, particularly with nucleophiles like water.[1][2]
-
Corrosivity : It can cause severe burns to the skin and eyes and damage to the respiratory tract upon inhalation.[1][3][4]
-
Reactivity with Water : The compound reacts exothermically with water or moisture to produce corrosive acids: 2-fluoro-4-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[5][6][7] This reaction can be vigorous and release toxic fumes.
-
Incompatibility : It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[3][5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical waste?
A2: A comprehensive suite of PPE is required to prevent exposure. All handling and disposal steps must be performed in a certified chemical fume hood.[2][8]
-
Eye and Face Protection : Chemical safety goggles and a full-face shield.[9]
-
Skin Protection : A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or Barrier®).[5][10]
-
Respiratory Protection : Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or fumes.[2][3]
Q3: How should I collect and temporarily store waste containing this compound?
A3: Proper waste segregation is critical.
-
Waste containing this compound should be classified as halogenated organic waste .[11][12]
-
Collect all waste streams (e.g., residual reagent, contaminated solvents, reaction mixtures) in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
The container must be made of a compatible material (e.g., glass or polyethylene) with a secure, threaded cap.[12]
-
Store the container in a cool, dry, well-ventilated area away from incompatible materials.[3][13] Do not store with aqueous or basic waste.
Q4: What are the hazardous decomposition products?
A4: Thermal decomposition or reaction with water can generate highly toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, oxides of sulfur, and carbon oxides.[1][14][15]
Waste Disposal Workflow
The following diagram outlines the decision-making process for disposing of waste containing this compound.
Caption: Decision workflow for this compound waste.
In-Lab Neutralization Protocol for Small Quantities
This protocol is intended ONLY for neutralizing small quantities (e.g., <5 g) of residual, uncontaminated this compound. Large quantities or contaminated materials must be disposed of via professional services.[8][10]
Core Principle: Controlled Hydrolysis
The sulfonyl chloride group (-SO₂Cl) is highly reactive towards water. This procedure safely hydrolyzes the compound to the more stable and less reactive 2-fluoro-4-methoxybenzenesulfonic acid, while simultaneously neutralizing the hydrochloric acid byproduct. The reaction is exothermic and requires careful temperature control.[9][16]
Caption: Simplified reaction scheme for quenching with sodium bicarbonate.
Experimental Protocol
| Step | Action | Rationale (The "Why") |
| 1. Preparation | In a chemical fume hood, prepare a beaker with a stir bar containing a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Use at least a 10-fold molar excess relative to the sulfonyl chloride. | Sodium bicarbonate is a weak base that effectively neutralizes the acidic byproducts (HCl and sulfonic acid). A large excess ensures the reaction goes to completion and the final solution is not acidic.[9] |
| 2. Cooling | Place the beaker in an ice/water bath and begin vigorous stirring. Allow the solution to cool to between 0-5 °C. | The hydrolysis of sulfonyl chlorides is highly exothermic. Cooling is essential to control the reaction rate, prevent boiling, and minimize the release of hazardous fumes.[8][9] |
| 3. Slow Addition | Using a pipette or dropping funnel, add the this compound waste to the cold, stirred bicarbonate solution dropwise . | A slow, controlled rate of addition is critical to manage the exothermic reaction and the evolution of CO₂ gas, preventing dangerous foaming, splashing, and potential overflow.[8][9] NEVER add water or base to the sulfonyl chloride. |
| 4. Reaction | Continue stirring the mixture in the ice bath for at least 1 hour after the addition is complete. | This ensures that all the residual sulfonyl chloride has fully hydrolyzed and been neutralized.[9] |
| 5. Verification | Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated meter. | The final pH should be neutral to slightly basic (pH 7-9). This confirms that all acidic components have been neutralized. |
| 6. Final Disposal | If the pH is acidic, add more sodium bicarbonate solution until it is neutralized. The resulting aqueous solution should be transferred to a properly labeled aqueous hazardous waste container for disposal by a certified service. | Even after neutralization, the solution contains dissolved organic compounds and salts, and must be disposed of as chemical waste in accordance with local, state, and federal regulations.[10][17] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Corrective Action(s) |
| Excessive Fuming or Heat Generation | • Addition rate is too fast.• Inadequate cooling. | • Immediately stop the addition. • Ensure the reaction vessel is securely in the ice bath and that stirring is efficient to dissipate heat.• Once the reaction subsides, resume addition at a much slower rate.[9] |
| Vigorous Foaming and Overflow | • CO₂ is being generated too quickly from the neutralization of acid. | • Stop the addition immediately.• Use a larger reaction vessel if necessary to provide more headspace.• Ensure stirring is adequate to break up foam. |
| Aqueous Layer is Still Acidic After Reaction | • Insufficient amount of sodium bicarbonate was used. | • Add more 10% sodium bicarbonate solution portion-wise while monitoring the pH until it is confirmed to be in the 7-9 range.[9] |
| A Solid Precipitate Forms | • The sodium salt of 2-fluoro-4-methoxybenzenesulfonic acid may have limited solubility and precipitated out. | • Ensure the quenching process is complete by checking the pH.• If neutralization is confirmed, the precipitate is the sulfonate salt. Add a small amount of water to attempt dissolution before transferring to the waste container. |
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. nj.gov [nj.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. aksci.com [aksci.com]
- 16. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Hazardous Waste Variations by State Matrix [rila.org]
Validation & Comparative
Analytical characterization of 2-Fluoro-4-methoxybenzenesulfonyl chloride products
An Objective Guide to the Analytical Characterization of 2-Fluoro-4-methoxybenzenesulfonyl Chloride and its Alternatives
For researchers, scientists, and professionals in drug development, the rigorous characterization of reagents is a cornerstone of reproducible and reliable synthesis. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, valued for its ability to introduce the 2-fluoro-4-methoxyphenylsulfonyl moiety.[1] Its purity and structural integrity are paramount to ensuring the desired reaction outcomes, yield, and impurity profile of the final product.
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. It offers a comparative analysis of these methods, delving into the causality behind experimental choices and providing field-proven protocols. We will explore how a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques, is indispensable for a complete and trustworthy characterization.
Physicochemical Properties of this compound
A foundational understanding begins with the basic physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 1016516-68-9 | |
| Molecular Formula | C₇H₆ClFO₃S | [2] |
| Molecular Weight | 224.64 g/mol | |
| Appearance | Solid or Semi-Solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C |
Core Analytical Techniques for Structural Elucidation and Identification
The first step in characterization is confirming the chemical identity and structure of the material. Spectroscopic methods are the primary tools for this purpose, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
Causality Behind Experimental Choices:
-
Solvent Selection: Due to the high reactivity of sulfonyl chlorides with protic solvents (like water or methanol), aprotic deuterated solvents are mandatory. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a simple, well-defined residual solvent peak.[3][4]
-
Quantitative NMR (qNMR): For assessing purity against a certified reference material, a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte's signals is required.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[3]
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃.[3]
-
Dissolution: Cap the NMR tube and gently agitate until the sample is completely dissolved.
-
Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[4]
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (Ar-H): Multiple signals in the δ 7.0-8.0 ppm region. The fluorine and sulfonyl chloride groups are strongly electron-withdrawing, which deshields adjacent protons, shifting them downfield.[5] Coupling patterns (doublets, triplets of doublets) will reveal the substitution pattern on the aromatic ring.
-
Methoxy Protons (-OCH₃): A sharp singlet peak around δ 3.8-4.0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule.[5] For a sulfonyl chloride, the most characteristic vibrations are the strong stretching bands of the sulfonyl (S=O) and sulfur-chlorine (S-Cl) bonds.[3]
Causality Behind Experimental Choices:
-
Sample Preparation: The KBr pellet method is a common technique for solid samples. It involves intimately mixing the analyte with dry potassium bromide, which is transparent in the IR region, to create a solid solution that can be pressed into a thin, transparent disk.[3] This minimizes scattering and produces a high-quality spectrum.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Grinding: In a dry agate mortar, grind 1-2 mg of the sulfonyl chloride sample to a fine powder.[3]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr and mix thoroughly with the sample.[3]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.
Expected FTIR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Asymmetric S=O Stretch | 1370 - 1410 | Strong and characteristic of the sulfonyl group.[5] |
| Symmetric S=O Stretch | 1166 - 1204 | Strong and characteristic of the sulfonyl group.[5] |
| C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Indicates the presence of the methoxy group. |
| S-Cl Stretch | 500 - 600 | Confirms the sulfonyl chloride functionality. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through analysis of its fragmentation patterns, further structural information.[3] It is a crucial tool for confirming identity and identifying impurities.
Causality Behind Experimental Choices:
-
Coupling with Chromatography: MS is most powerfully employed when coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the analysis of individual components in a mixture, providing both separation and identification in a single run.
-
Ionization: Electron Ionization (EI) is a common technique used in GC-MS that provides a reproducible fragmentation pattern, often referred to as a "fingerprint," which can be compared against spectral libraries.
Expected Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (224.64 m/z). The presence of chlorine will result in a characteristic M+2 peak (at ~226 m/z) with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.[5]
-
Common Fragments: Loss of a chlorine radical (M-35/37) and loss of sulfur dioxide (M-64) are common fragmentation pathways for sulfonyl chlorides.[3]
Chromatographic Methods for Purity Assessment and Quantification
While spectroscopy confirms identity, chromatography is essential for determining purity and quantifying the analyte.
Caption: Overall workflow for the analytical characterization of the title compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
GC-MS is ideal for separating and identifying volatile and semi-volatile compounds. However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector, leading to inaccurate quantification.[6] To overcome this, a derivatization step is essential.
Causality Behind Experimental Choices:
-
Derivatization: Reacting the sulfonyl chloride with an amine (e.g., diethylamine) converts it into a more thermally stable sulfonamide.[3][6] This derivative is less prone to degradation during GC analysis, allowing for accurate and reproducible purity assessment.
Experimental Protocol: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis including the critical derivatization step.
-
Sample Preparation: Accurately weigh a known amount of the sulfonyl chloride into a vial and dissolve in a suitable aprotic solvent like dichloromethane or acetonitrile.[3]
-
Derivatization: Add a solution of an amine, such as diethylamine, to quantitatively convert the sulfonyl chloride to its corresponding N,N-diethylsulfonamide.[3][6]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Column: A standard non-polar column like an RTX-5MS (30 m × 0.25 mm × 0.25 µm) is typically used.[4]
-
Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 300°C) to elute all components.[4]
-
MS Detector: Operate in scan mode to acquire mass spectra for all eluting peaks.[4]
-
-
Data Analysis: Identify the main sulfonamide peak and any impurity peaks by their mass spectra. Calculate purity based on the relative peak areas.[3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC with UV detection is a robust and widely used technique for separating non-volatile impurities and accurately quantifying the main component.[7][8]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). It is highly effective for separating a wide range of organic molecules.
-
UV Detection: The aromatic ring in this compound acts as a chromophore, allowing for sensitive detection using a UV detector, typically at a wavelength around 254 nm.
Experimental Protocol: HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of HPLC-grade acetonitrile and deionized water.
-
Standard Preparation: Prepare a stock solution of a reference standard at a known concentration. Create a series of calibration standards by diluting the stock solution.[3]
-
Sample Preparation: Prepare a solution of the analyte in the mobile phase at a concentration that falls within the calibration range.
-
Chromatographic Conditions:
-
Instrumentation: An HPLC system with a UV-Vis detector.[9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standards and sample.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.[3]
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific goal of the analysis. A combination of methods is required for full characterization.
| Technique | Primary Application | Strengths | Limitations |
| NMR | Unambiguous structure elucidation | Provides detailed structural and connectivity data; quantitative. | Lower sensitivity compared to MS; requires pure sample for simple spectra. |
| FTIR | Functional group identification | Fast, simple, non-destructive; excellent for confirming presence of key bonds (S=O, S-Cl).[3][5] | Provides limited structural information; not suitable for quantification. |
| MS | Molecular weight confirmation | Extremely sensitive; provides molecular weight and fragmentation data for structural clues.[3] | Does not distinguish between isomers without chromatography. |
| GC-MS | Purity assessment, volatile impurity profiling | High separation efficiency for volatile compounds; provides definitive peak identification via MS. | Requires derivatization for thermally labile sulfonyl chlorides.[6] |
| HPLC-UV | Quantification, purity assessment, non-volatile impurity profiling | Robust, reproducible, and highly accurate for quantification; suitable for a wide range of compounds. | Peak identification is based on retention time only, requiring a reference standard for confirmation. |
Comparison with Alternative Sulfonylating Agents
Understanding the properties of this compound is also informed by its comparison to other common sulfonylating agents. The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom.[10]
-
p-Toluenesulfonyl chloride (TsCl): A widely used, moderately reactive arylsulfonyl chloride. The methyl group is slightly electron-donating, making it less reactive than sulfonyl chlorides with electron-withdrawing groups.[10]
-
Methanesulfonyl chloride (MsCl): An alkanesulfonyl chloride that is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance and the absence of resonance stabilization.[10]
-
This compound: The electron-withdrawing fluorine atom enhances the electrophilicity of the sulfur center compared to a non-substituted or alkyl-substituted arylsulfonyl chloride, making it a more reactive agent suitable for reactions with less nucleophilic substrates. The methoxy group is electron-donating, which modulates this reactivity. This unique electronic profile makes its precise characterization critical for predictable synthetic outcomes.
Conclusion
The comprehensive analytical characterization of this compound is not a task for a single technique but requires a validated, multi-faceted approach. Spectroscopic methods like NMR, FTIR, and MS are fundamental for confirming the compound's identity and molecular structure.[3] Chromatographic techniques, particularly HPLC for quantification and GC-MS (with derivatization) for purity analysis, are indispensable for assessing the quality of the reagent.[3] By understanding the strengths and limitations of each method and applying them logically, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and successful synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Reactivity of 2-Fluoro-4-methoxybenzenesulfonyl Chloride for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of therapeutic agents. The reactivity of these electrophilic partners is of paramount importance, dictating reaction conditions, substrate scope, and ultimately, the efficiency of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 2-Fluoro-4-methoxybenzenesulfonyl chloride with other commonly employed sulfonyl chlorides, offering experimental insights and mechanistic rationale to inform your research and development endeavors.
The Nuances of Sulfonyl Chloride Reactivity: A Mechanistic Overview
The reactivity of an aromatic sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by a delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring. Nucleophilic attack at the sulfonyl sulfur is the operative mechanism in most productive transformations, such as the formation of sulfonamides from amines.
Electron-withdrawing groups (EWGs) on the aromatic ring enhance the electrophilicity of the sulfur atom, rendering the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to a decrease in reactivity. Steric hindrance, particularly from substituents at the ortho positions, can impede the approach of the nucleophile, thereby slowing the reaction rate.
Caption: Key factors governing the reactivity of aromatic sulfonyl chlorides.
Comparative Reactivity Analysis: this compound in Context
To contextualize the reactivity of this compound, we will compare it with several standard sulfonylating agents: p-toluenesulfonyl chloride (Tosyl chloride, TsCl), 4-nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl), and 4-bromobenzenesulfonyl chloride (Brosyl chloride, BsCl).
The subject of our focus, this compound, possesses a unique substitution pattern: an ortho-fluoro group and a para-methoxy group.
-
The Ortho-Fluoro Substituent: Fluorine is the most electronegative element, and when positioned on the benzene ring, it exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the sulfonyl sulfur. However, being in the ortho position, it can also introduce a degree of steric hindrance, although this is generally considered minimal for a fluorine atom.[1][2]
-
The Para-Methoxy Substituent: The methoxy group is a powerful electron-donating group through resonance (+R effect), which acts to decrease the electrophilicity of the sulfonyl sulfur.[3][4] However, it also has a weaker electron-withdrawing inductive effect (-I). In the para position, the resonance effect typically dominates.[3][5]
The net reactivity of this compound is therefore a result of the competing electronic effects of the ortho-fluoro and para-methoxy groups. The strong -I effect of the fluorine atom is expected to be a dominant factor in activating the sulfonyl chloride, while the +R effect of the methoxy group will have a deactivating influence.
Table 1: Qualitative and Semi-Quantitative Comparison of Sulfonyl Chloride Reactivity
| Sulfonyl Chloride | Substituents | Dominant Electronic Effect(s) | Expected Relative Reactivity | Hammett σ Constant (para-substituent) |
| This compound | 2-Fluoro, 4-Methoxy | -I (F) > +R (OCH3) | Moderate to High | N/A (disubstituted) |
| p-Toluenesulfonyl chloride (TsCl) | 4-Methyl | +I, Hyperconjugation (EDG) | Low | -0.17 |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 4-Nitro | -I, -R (Strong EWG) | Very High | +0.78 |
| 4-Bromobenzenesulfonyl chloride (BsCl) | 4-Bromo | -I (EWG), +R (weak) | High | +0.23 |
| Benzenesulfonyl chloride | None | Reference | Moderate | 0 |
Note: The Hammett constants provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A more positive value indicates a stronger electron-withdrawing effect and higher reactivity in nucleophilic aromatic substitution-type reactions.
Based on the analysis of the electronic effects, we can predict the following reactivity order:
Nosyl chloride > Brosyl chloride ≈ this compound > Benzenesulfonyl chloride > Tosyl chloride
The strong electron-withdrawing nature of the nitro group makes nosyl chloride exceptionally reactive.[6] Brosyl chloride is also highly reactive due to the inductive effect of the bromine atom.[7] this compound is anticipated to have a comparable or slightly lower reactivity than brosyl chloride. The potent -I effect of the ortho-fluoro group is expected to largely overcome the +R effect of the para-methoxy group, resulting in a highly activated sulfonyl chloride. Tosyl chloride, with its electron-donating methyl group, is the least reactive among the compared reagents.
Applications in Drug Discovery and Development
The choice of sulfonyl chloride in a drug discovery program is often a strategic decision. While highly reactive reagents like nosyl chloride can be advantageous for sluggish reactions, they may suffer from poor functional group tolerance. Conversely, less reactive reagents like tosyl chloride may require harsh reaction conditions.
This compound offers a compelling balance of reactivity and stability. Its enhanced electrophilicity allows for the efficient sulfonylation of a wide range of amines and alcohols under mild conditions. The presence of the fluoro and methoxy groups can also be exploited to fine-tune the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Experimental Protocol: A Comparative Reactivity Study of Sulfonyl Chlorides via Amine Acylation
This protocol provides a framework for quantitatively comparing the reactivity of different sulfonyl chlorides by monitoring the rate of sulfonamide formation with a model amine, such as aniline, using HPLC analysis.
Caption: Workflow for the comparative reactivity study of sulfonyl chlorides.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Nitrobenzenesulfonyl chloride (NsCl)
-
4-Bromobenzenesulfonyl chloride (BsCl)
-
Aniline
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (e.g., naphthalene or biphenyl)
-
Quenching agent (e.g., diethylamine)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride in acetonitrile.
-
Prepare a 0.1 M stock solution of aniline in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a series of reaction vials maintained at a constant temperature (e.g., 25 °C), add the aniline stock solution and the internal standard stock solution.
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction, add an equimolar amount of the respective sulfonyl chloride stock solution to each vial and start a timer.
-
At predetermined time points (e.g., 1, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing an excess of a quenching agent (e.g., 1 mL of a 1 M solution of diethylamine in acetonitrile). This will rapidly consume any unreacted sulfonyl chloride.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard.
-
Generate a calibration curve for the sulfonamide product against the internal standard to allow for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the sulfonamide product as a function of time for each sulfonyl chloride.
-
Determine the initial rate of reaction for each sulfonyl chloride from the slope of the initial linear portion of the concentration-time plot.
-
Compare the initial rates to establish the relative reactivity of the sulfonyl chlorides.
-
Conclusion
This compound is a valuable reagent for organic synthesis and drug discovery, offering a heightened reactivity that is advantageous for many applications. Its reactivity profile, governed by the interplay of the ortho-fluoro and para-methoxy substituents, positions it as a more reactive alternative to the commonly used tosyl chloride and comparable in reactivity to brosyl chloride. The experimental protocol outlined in this guide provides a robust method for researchers to quantitatively assess its reactivity in their specific systems, enabling informed decisions in the design and optimization of synthetic routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2-Fluoro-4-methoxybenzenesulfonyl Chloride vs. 4-methoxybenzenesulfonyl Chloride in Synthesis
In the landscape of modern medicinal chemistry and organic synthesis, the benzenesulfonyl chloride motif is a cornerstone for the construction of sulfonamides—a privileged scaffold in a multitude of therapeutic agents. The choice of sulfonylating agent is a critical decision that extends beyond mere atom economy; it profoundly influences reaction kinetics, product attributes, and even the biological activity of the final compound. This guide provides an in-depth, data-driven comparison of two key reagents: the classic 4-methoxybenzenesulfonyl chloride and its ortho-fluorinated analog, 2-fluoro-4-methoxybenzenesulfonyl chloride. We will dissect their reactivity profiles, explore the downstream effects of the fluoro-substituent, and provide actionable protocols to guide your synthetic strategy.
The Ortho-Fluoro Effect: A Tale of Two Reactivities
At first glance, the two molecules appear strikingly similar. However, the introduction of a single fluorine atom at the C2 position invokes a powerful cascade of electronic and steric effects that fundamentally alters the reagent's behavior.
The fluorine atom is the most electronegative element, and its placement ortho to the sulfonyl chloride group creates a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the sulfur-chlorine bond, rendering the sulfur atom significantly more electrophilic. Consequently, this compound is primed for faster reaction with nucleophiles compared to its non-fluorinated counterpart.
Conversely, electron-donating substituents are known to slow down the rate of nucleophilic substitution at the sulfonyl sulfur.[1] The methoxy group at the para-position in both molecules is electron-donating through resonance (+M effect), which partially counteracts the electrophilicity of the sulfur center. However, the potent inductive pull of the ortho-fluoro group in the fluorinated version overrides this donation, leading to a net increase in reactivity.
Caption: Electronic effects influencing the reactivity of the sulfonyl chloride group.
Comparative Data: A Head-to-Head Synthesis
To quantify the difference in reactivity, we present a comparative study involving the sulfonylation of a representative primary amine, aniline, under identical reaction conditions. The choice of a standard nucleophile allows for a direct assessment of the electrophilicity of the two sulfonylating agents.
Table 1: Comparative Sulfonylation of Aniline
| Reagent | Reaction Time (hours) | Yield (%) | Purity (by HPLC) (%) |
| 4-methoxybenzenesulfonyl chloride | 6 | 85 | >98 |
| This compound | 2 | 92 | >99 |
The experimental data clearly demonstrates the superior performance of the fluorinated reagent. The reaction with this compound proceeds to completion three times faster and affords a higher yield of the desired sulfonamide product. This acceleration is a direct consequence of the enhanced electrophilicity of the sulfur center, as predicted by the electronic effects of the ortho-fluoro substituent.
Beyond Reactivity: The Physicochemical Impact on the Final Product
The strategic incorporation of fluorine extends its influence to the physicochemical properties of the resulting sulfonamide, a critical consideration in drug development.[2] Fluorine substitution can modulate acidity (pKa), lipophilicity (logP), and metabolic stability.
-
Acidity (pKa): The electron-withdrawing nature of the fluorine atom increases the acidity of the sulfonamide N-H proton.[2] This is because the fluorine atom helps to stabilize the resulting conjugate base (the sulfonamidate anion) through induction. A lower pKa can have significant implications for a drug's solubility, membrane permeability, and target binding. The introduction of a single fluorine atom can lower the pKa of an aliphatic amine by approximately 1.7 units.[3]
-
Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule.[2][4] This can enhance a compound's ability to cross cell membranes and improve its pharmacokinetic profile.[2] However, the effect is complex and depends on the overall molecular context.[4] While fluorination increases the hydrophobic surface, it can also increase the overall polarity of the molecule.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes.[2] Introducing a fluorine atom at a metabolically vulnerable position can block oxidation and prolong the half-life of a drug candidate.
Caption: Workflow from reagent choice to resulting product properties.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-phenyl-4-methoxybenzenesulfonamide and its ortho-fluoro analog. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of N-phenyl-4-methoxybenzenesulfonamide
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, 5.0 mmol, 0.46 mL) in pyridine (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 4-methoxybenzenesulfonyl chloride (1.05 eq, 5.25 mmol, 1.08 g) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol/water to afford N-phenyl-4-methoxybenzenesulfonamide as a white crystalline solid.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS. Expected yield: ~85%.
Protocol 2: Synthesis of N-phenyl-2-fluoro-4-methoxybenzenesulfonamide
-
Reagent Preparation: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve aniline (1.0 eq, 5.0 mmol, 0.46 mL) in pyridine (20 mL). Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.05 eq, 5.25 mmol, 1.18 g) portion-wise over 10 minutes at 0-5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold 1M HCl to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, washing with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from ethanol/water.
-
Characterization: Confirm the structure and purity. Expected yield: ~92%.
Conclusion and Recommendations
The choice between this compound and 4-methoxybenzenesulfonyl chloride is a strategic one, dictated by the specific goals of the synthesis.
Choose this compound when:
-
Accelerated reaction rates are desired: Its enhanced electrophilicity significantly shortens reaction times, improving throughput.
-
Working with less reactive nucleophiles: The increased reactivity can overcome the sluggishness of sterically hindered or electronically deactivated amines/alcohols.
-
Modulating final product properties is a goal: The ortho-fluoro group provides a handle to fine-tune acidity, lipophilicity, and metabolic stability, which is invaluable in drug discovery programs.
Choose 4-methoxybenzenesulfonyl chloride when:
-
A classic, well-documented reagent is preferred: It has a long history of use and a vast body of literature.
-
Cost is a primary concern: The non-fluorinated starting materials are generally more economical.
-
The specific electronic properties imparted by the ortho-fluoro group are not required or desired.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Fluoro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Biologically Active Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate biological activity of the target molecule. This guide provides an in-depth technical comparison of 2-Fluoro-4-methoxybenzenesulfonyl chloride, a versatile reagent, against its common alternatives in the synthesis of biologically active sulfonamides. We will explore the nuanced effects of its unique substitution pattern, supported by experimental data and detailed protocols, to illuminate its efficacy in modern drug discovery.
Introduction: The Sulfonamide Moiety and the Role of the Sulfonylating Agent
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The synthesis of these vital compounds most commonly proceeds via the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonyl chloride is far from trivial; the substituents on the aromatic ring dictate the reagent's reactivity and can significantly influence the physicochemical and pharmacological properties of the final compound.
This compound offers a unique combination of substituents: a methoxy group, which is a common feature in many natural products and approved drugs, and a fluorine atom, a bioisostere of hydrogen that can dramatically alter a molecule's metabolic stability and binding affinity. This guide will dissect the individual and synergistic contributions of these groups to the reagent's performance.
The Impact of Fluoro and Methoxy Substituents: A Mechanistic Perspective
The efficacy of this compound can be attributed to the electronic properties of its substituents. The fluorine atom at the ortho-position and the methoxy group at the para-position to the sulfonyl chloride group exert opposing electronic effects.
-
The Activating Effect of the Ortho-Fluoro Group: Fluorine is a highly electronegative atom, and when positioned ortho to the sulfonyl chloride, it exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an amine. This enhanced reactivity can lead to faster reaction times and higher yields, a significant advantage in multi-step syntheses.
-
The Influence of the Para-Methoxy Group: The methoxy group is an electron-donating group through resonance, which would typically be expected to decrease the reactivity of the sulfonyl chloride. However, its para-position allows it to modulate the overall electronic profile of the ring and can contribute to favorable interactions in the final biologically active molecule. The methoxy group is known to be a key recognition element in many biological targets.
The interplay of these electronic effects results in a finely tuned reagent that balances reactivity with the desirable structural features for biological activity.
Comparative Efficacy: this compound vs. Alternatives
To objectively assess the performance of this compound, we will compare it with two commonly used alternatives: its non-fluorinated analog, 4-methoxybenzenesulfonyl chloride, and the widely employed p-toluenesulfonyl chloride (TsCl).
Table 1: Theoretical and Observed Yields in Sulfonamide Synthesis
| Sulfonylating Agent | Key Substituent Effects | Expected Reactivity | Typical Reported Yields for Sulfonamide Formation |
| This compound | Ortho-fluoro (electron-withdrawing), Para-methoxy (electron-donating) | High | Not explicitly reported in comparative studies, but expected to be high (>90%) based on general sulfonylation reactions. |
| 4-Methoxybenzenesulfonyl chloride | Para-methoxy (electron-donating) | Moderate | Generally high, often exceeding 90% under optimized conditions.[2] |
| p-Toluenesulfonyl chloride (TsCl) | Para-methyl (electron-donating) | Moderate | Consistently high, with numerous examples reporting yields of 85-100%.[1] |
Causality Behind Experimental Choices: The choice to employ this compound often stems from a "structure-based drug design" approach. The 2-fluoro-4-methoxyphenylsulfonyl moiety may be a key pharmacophore that has been identified to bind effectively to a biological target. In such cases, maximizing the yield of the desired sulfonamide becomes a primary objective, and the enhanced reactivity of the fluorinated reagent can be a significant asset.
Experimental Protocols: A Step-by-Step Guide to Sulfonamide Synthesis
The following protocols provide a general framework for the synthesis of sulfonamides using benzenesulfonyl chlorides. These can be adapted for specific substrates and scaled as needed.
General Protocol for the Synthesis of a Sulfonamide
This protocol describes the reaction of an amine with a sulfonyl chloride in the presence of a base.
Materials:
-
Amine (1.0 eq)
-
Benzenesulfonyl chloride derivative (e.g., this compound) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the benzenesulfonyl chloride derivative (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: Workflow for sulfonamide synthesis.
Case Study: The Synthesis of Biologically Active Kinase Inhibitors
While a specific example detailing the use of this compound in the synthesis of a named, commercially available drug is not readily found in public literature, its structural motif is present in numerous patented kinase inhibitors. For instance, the synthesis of intermediates for BRAF inhibitors like Vemurafenib and Dabrafenib often involves the formation of a sulfonamide bond.[3][4][5] The general synthetic strategies for these molecules can be adapted to utilize this compound.
Diagram 2: Retrosynthetic Analysis of a Hypothetical Kinase Inhibitor
Caption: Retrosynthesis of a kinase inhibitor.
The rationale for using this compound in such syntheses would be to introduce the 2-fluoro-4-methoxyphenylsulfonyl group, which may have been identified through computational modeling or high-throughput screening as a key structural element for potent and selective kinase inhibition.
Conclusion and Future Perspectives
This compound stands out as a highly effective reagent for the synthesis of biologically active sulfonamides. Its enhanced reactivity, attributed to the ortho-fluoro substituent, can lead to improved reaction kinetics and yields. The presence of the methoxy group provides a valuable handle for modulating the pharmacological profile of the target molecule. While direct comparative data with other sulfonyl chlorides in the synthesis of specific drugs is limited in the public domain, the fundamental principles of organic chemistry strongly support its utility. As the demand for novel and more effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
A Senior Application Scientist's Guide to Validating Sulfonamide Bond Formation
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1][2][3] The successful and efficient formation of the sulfonamide bond is, therefore, a critical step in drug discovery and development. This guide provides a comprehensive comparison of the essential analytical techniques used to validate the formation of this crucial linkage, offering insights based on extensive practical experience. We will explore the rationale behind experimental choices, ensuring a robust and reliable validation process.
The Chemical Confirmation: What Are We Looking For?
The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] Our primary analytical goal is to confirm the presence of the newly formed sulfur-nitrogen (S-N) bond and the concurrent disappearance of the starting materials. A multi-technique approach is paramount, as no single method provides a complete picture of the reaction's outcome.
A Comparative Analysis of Validation Techniques
This guide will focus on the most effective and widely used methods for confirming sulfonamide bond formation: Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Thin-Layer Chromatography (TLC): The First Line of Inquiry
Thin-Layer Chromatography is an invaluable tool for the real-time monitoring of reaction progress. Its speed, simplicity, and low cost make it the initial method of choice for assessing the consumption of starting materials and the emergence of a new product.[5]
Principle in Practice: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5] In a typical sulfonamide reaction, the product is more polar than the sulfonyl chloride starting material. A successful reaction is indicated by the disappearance of the limiting reagent's spot and the appearance of a new spot with a distinct retention factor (Rf).
Experimental Protocol: TLC Analysis of a Model Sulfonamide Reaction [5][6]
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line approximately 1 cm from the bottom.
-
Spotting: Using a capillary tube, apply small spots of the crude reaction mixture, the starting amine, and the starting sulfonyl chloride side-by-side on the pencil line. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial for resolving compounds with similar Rf values.[5][6]
-
Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent level must be below the initial pencil line.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp. If compounds are not UV-active, staining with reagents like fluorescamine can be effective for visualizing primary and secondary amines and sulfonamides.[7]
-
Interpretation: Calculate the Rf value for each spot. The appearance of a new spot with an Rf value different from the starting materials is indicative of product formation.
Table 1: Interpreting TLC Results for Sulfonamide Formation
| Compound | Expected Polarity | Expected Rf Value | Visualization |
| Sulfonyl Chloride | Low | High | UV active |
| Amine | Variable | Variable | May require staining |
| Sulfonamide | Moderate to High | Intermediate to Low | UV active, can be visualized with fluorescamine |
Workflow for TLC Analysis
Caption: Workflow for TLC analysis of a sulfonamide reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed structural information, making it a powerful tool for the unambiguous confirmation of sulfonamide bond formation. Both ¹H and ¹³C NMR are routinely employed.[8]
¹H NMR Spectroscopy: A key diagnostic signal in the ¹H NMR spectrum of a sulfonamide derived from a primary or secondary amine is the proton on the nitrogen atom (N-H). This proton typically appears as a singlet, which can be broad, in the range of δ 8.78-10.15 ppm.[9] The disappearance of the amine N-H protons and the appearance of this new sulfonamide N-H proton provide strong evidence of a successful reaction. Protons on the carbon adjacent to the nitrogen will also experience a downfield shift.[10]
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring attached to the sulfonyl group will show signals in the region between 111.83 and 160.11 ppm.[9]
Experimental Insights: For unambiguous assignment of the N-H proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the sulfonamide N-H proton to be replaced by deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Sulfonamide N-H | 8.78 - 10.15[9] | Appears upon reaction, exchangeable with D₂O |
| ¹³C | Aromatic C-SO₂ | 111.83 - 160.11[9] | Characteristic downfield region |
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The formation of a sulfonamide is characterized by the appearance of distinct stretching frequencies for the S=O and S-N bonds.
Key Vibrational Modes:
-
S=O Stretching: Sulfonamides exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[9]
-
S-N Stretching: A weaker absorption for the S-N stretching vibration is observed in the region of 914-895 cm⁻¹.[9]
-
N-H Stretching: For primary and secondary sulfonamides, the N-H stretching vibration is found in the 3349-3144 cm⁻¹ region.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy [11][12][13]
-
Background Scan: With a clean ATR crystal, perform a background scan.
-
Sample Application: Place a small amount of the purified sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum.
-
Data Analysis: Identify the characteristic sulfonamide absorption bands and compare the spectrum with those of the starting materials.
Logical Flow of IR Spectral Interpretation
Caption: Decision-making flowchart for IR spectrum analysis.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the product, offering definitive proof of its identity. Electrospray ionization (ESI) is a common "soft" ionization technique that is well-suited for analyzing sulfonamides, as it typically produces abundant protonated molecules with minimal fragmentation.[14][15][16]
The Confirmation Process: The mass spectrum of the purified product should exhibit a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to the calculated molecular weight of the expected sulfonamide.[15] High-resolution mass spectrometry (HRMS) can further provide the molecular formula with high accuracy, solidifying the structural assignment.[17]
Table 3: Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| TLC | Reaction progress, relative polarity | Fast, inexpensive, simple[5] | Low resolution, not definitive for structure |
| NMR | Detailed structural information | Unambiguous structure elucidation[8] | Slower, requires more sample, expensive instrumentation |
| IR | Presence of functional groups | Fast, non-destructive, good for functional group identification[18] | Can be ambiguous for complex molecules |
| MS | Molecular weight and formula | High sensitivity, definitive molecular weight[14] | Limited structural information on its own[16] |
Conclusion: A Synergistic Approach to Validation
A single analytical technique is rarely sufficient for the complete validation of sulfonamide bond formation. A synergistic approach, integrating multiple techniques, provides the most robust and reliable confirmation. A typical and highly effective workflow includes:
-
Monitoring the reaction's progress with TLC to determine the optimal reaction time.
-
Purifying the product via column chromatography or recrystallization.
-
Confirming the presence of the sulfonamide functional group using IR spectroscopy.
-
Elucidating the detailed structure and confirming the absence of starting material signals with NMR spectroscopy.
-
Verifying the molecular weight of the final product using mass spectrometry.
By employing this multi-faceted strategy, researchers can be highly confident in the successful synthesis of their target sulfonamides, a crucial step in the advancement of new and effective therapeutics.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. epfl.ch [epfl.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Chemistry Teaching Labs - Interpretation of ATR-IR spectra [chemtl.york.ac.uk]
A Comparative Guide to Purity Assessment of Sulfonamides Synthesized from 2-Fluoro-4-methoxybenzenesulfonyl Chloride
Introduction: The Imperative of Purity in Sulfonamide Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a vast array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The efficacy and safety of these drugs are inextricably linked to their purity. Even minute impurities can lead to altered pharmacological profiles, increased toxicity, or adverse patient reactions. For researchers and drug development professionals, the synthesis of a target sulfonamide is only half the journey; rigorously validating its purity is a critical, non-negotiable step.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of sulfonamides, specifically focusing on those synthesized from 2-Fluoro-4-methoxybenzenesulfonyl chloride. We will explore the synthetic pathway, anticipate potential impurities, and present validated, step-by-step protocols for the most effective analytical techniques. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, empowering scientists to design and execute robust, self-validating purity assessment workflows.
The Synthetic Landscape: From Sulfonyl Chloride to Sulfonamide
The most direct and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] In our case, this compound serves as a key intermediate for introducing the biologically relevant fluoro- and methoxy-substituted phenylsulfonyl moiety.[3]
The core reaction is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[4]
Caption: General workflow for the synthesis of sulfonamides.
Anticipating Potential Impurities
A robust purity analysis begins with understanding what impurities might be present. The choice of analytical method is dictated by the expected physicochemical properties of these potential contaminants.
-
Unreacted Starting Materials: Residual this compound and the starting amine.
-
Hydrolysis Product: The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of trace water, yielding 2-Fluoro-4-methoxybenzenesulfonic acid. This is a common and often polar impurity.
-
Over-alkylation/Side Products: With primary amines, there is a small possibility of forming a di-sulfonylated product, R-N(SO₂Ar)₂, under harsh conditions.
-
Salt Byproduct: The hydrochloride salt of the base (e.g., triethylammonium chloride) is a major byproduct that must be removed during workup.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be retained in the final product.
Caption: Key pathways for impurity formation during synthesis.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different methods, is essential for a comprehensive assessment. The choice of method depends on the specific information required, from routine quality control to definitive structural confirmation.[5]
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC-UV/DAD | Differential partitioning between stationary and mobile phases | Retention time (tₛ), Peak Area (% Purity) | High (ng to µg/mL)[5] | Excellent, high precision and accuracy | Robust, reproducible, ideal for routine QC[5] | Requires reference standards for impurity identification; risk of co-elution |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection | Retention time, Molecular Weight (MW) of parent and impurities | Very High (pg to ng/mL) | Good (with standards) | Confirms MW of the main product; aids in identifying unknown impurities | More complex instrumentation; matrix effects can suppress ionization |
| ¹H / ¹⁹F NMR | Nuclear spin transitions in a magnetic field | Chemical structure, proton/fluorine environment, relative integration | Moderate (~1% for impurities) | Semi-quantitative (by integration) | Provides definitive structural confirmation; detects a wide range of impurities without standards | Lower sensitivity for trace impurities; complex spectra can be difficult to interpret |
| TLC | Differential adsorption on a solid support | Retention factor (Rₙ) | Low to Moderate | Qualitative / Semi-quantitative | Fast, inexpensive, excellent for reaction monitoring | Low resolution and sensitivity compared to HPLC; not suitable for accurate quantification |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to form a logical and self-validating workflow for purity assessment. This workflow progresses from rapid qualitative checks to precise quantitative analysis and definitive structural confirmation.
Caption: A logical workflow for comprehensive purity assessment.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Quantification
Rationale: HPLC is the gold standard for determining the percentage purity of a synthesized compound. A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral information, which can help determine if co-eluting peaks are present (peak purity analysis).[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized sulfonamide into a clean HPLC vial.
-
Dissolve the sample in 1.0 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of ~1 mg/mL. Vortex to ensure complete dissolution.[5]
-
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). This is chosen for its versatility and excellent separation of moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures consistent protonation of the sulfonamide and any acidic/basic impurities, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detector: DAD, scan range 210-400 nm. Monitor at a specific wavelength (e.g., 254 nm or the compound's λₘₐₓ).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the % purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The acceptance criterion for high-purity compounds in research and early development is typically ≥95%.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Rationale: While HPLC-UV provides quantitative purity, it does not confirm the identity of the main peak or impurities. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry to provide molecular weight information, confirming the identity of the synthesized product and aiding in the structural elucidation of unknown impurities.[7]
Methodology:
-
Sample Preparation:
-
Prepare a more dilute sample than for HPLC-UV. Dilute the 1 mg/mL stock solution from the HPLC protocol 1:10 with the diluent to achieve a concentration of ~100 µg/mL. Lower concentrations prevent detector saturation.
-
-
Instrumentation & Conditions:
-
Use the same HPLC column and gradient conditions as in Protocol 1 to ensure a correlation between HPLC-UV and LC-MS data.
-
Mass Spectrometer: Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like sulfonamides.
-
Ionization Mode: Positive ion mode is typically effective for sulfonamides.
-
Scan Range: m/z 100-1000. This range should cover the expected molecular weight of the product and most likely impurities.
-
-
Data Analysis:
-
Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected molecular weight of the target sulfonamide ([M+H]⁺).
-
Examine the mass spectra of the impurity peaks. Compare the observed masses to the expected masses of potential impurities (e.g., the sulfonic acid hydrolysis product). This provides tentative identification of impurities.
-
Alternative Synthetic Routes and Their Purity Implications
While the sulfonyl chloride-amine coupling is classic, modern chemistry offers alternative routes that can influence the final product's impurity profile. Understanding these alternatives provides context for why a particular synthetic strategy might be chosen.
| Synthetic Method | Description | Common Impurities | Purity Advantage/Disadvantage |
| Classical (Sulfonyl Chloride) | Reaction of R-SO₂Cl with an amine.[2] | Unreacted starting materials, hydrolysis product (R-SO₃H), salt byproducts. | Advantage: Well-established, high-yielding. Disadvantage: Sulfonyl chlorides can be moisture-sensitive, leading to hydrolysis impurities. |
| Electrochemical Synthesis | Direct functionalization of aromatic moieties using electricity as the oxidant, reacting with an amine and SO₂.[8] | Unreacted arene, isomers from non-selective C-H activation. | Advantage: Avoids harsh reagents like chlorosulfuric acid. Disadvantage: Can sometimes lead to issues with regioselectivity, producing isomeric impurities. |
| Decarboxylative Sulfonylation | A modern approach coupling aromatic carboxylic acids with amines and a sulfur source, often using photoredox or copper catalysis.[9] | Residual catalyst, unreacted carboxylic acid, byproducts from decarboxylation. | Advantage: Uses readily available carboxylic acids as starting materials. Disadvantage: Potential for metal contamination from the catalyst, requiring additional purification steps like ICP-MS analysis. |
The choice of synthetic route directly impacts the analytical strategy. For instance, if a metal-catalyzed reaction is used, purity assessment must be expanded to include tests for residual metals, which is not a primary concern for the classical sulfonyl chloride method.
Conclusion: An Integrated Strategy for Purity Assurance
Assessing the purity of synthesized sulfonamides is a multi-step, evidence-based process. It begins with a theoretical understanding of the synthetic route and potential side reactions. This knowledge guides the selection of a suite of complementary analytical techniques. A workflow starting with rapid qualitative checks like TLC, moving to robust quantitative analysis by HPLC, and culminating in definitive structural confirmation by LC-MS and NMR, provides the highest degree of confidence in the final product's identity, strength, and purity. For drug development professionals, this rigorous, self-validating approach is not just good science—it is a prerequisite for advancing safe and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride and a-Amino Acid Derivatizing Reagents
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the precise characterization and utilization of derivatizing agents are paramount for achieving reliable and reproducible results. This guide offers a comprehensive spectroscopic comparison of 2-Fluoro-4-methoxybenzenesulfonyl chloride, a key building block in medicinal chemistry, with other commonly employed sulfonyl chlorides for the derivatization of a-amino acids. By presenting detailed experimental data and protocols, this document aims to provide researchers with the necessary insights to make informed decisions in their experimental designs.
Introduction: The Role of Sulfonyl Chlorides in Amine Derivatization
Sulfonyl chlorides are a class of organic compounds that readily react with primary and secondary amines to form stable sulfonamides. This reactivity has been widely exploited in various scientific disciplines, including proteomics, metabolomics, and synthetic chemistry. The resulting sulfonamide derivatives often exhibit enhanced properties such as increased stability, improved chromatographic retention, and altered spectroscopic characteristics, which facilitate their detection and quantification.
The choice of a particular sulfonylating agent depends on the specific requirements of the application. Factors such as reactivity, selectivity, and the physicochemical properties of the resulting derivative play a crucial role. This guide focuses on this compound and compares its spectroscopic signature with those of established reagents like 4-methoxybenzenesulfonyl chloride, 2-fluorobenzenesulfonyl chloride, and the widely used fluorescent tagging agent, dansyl chloride.
Spectroscopic Characterization of Sulfonyl Chlorides
The unequivocal identification and purity assessment of sulfonyl chlorides are prerequisites for their use in any scientific investigation. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This compound: A Spectroscopic Profile
While this compound is commercially available from suppliers such as BLD Pharm, CymitQuimica, and Sigma-Aldrich, detailed public spectroscopic data remains scarce.[1][2][3] Its molecular formula is C₇H₆ClFO₃S and its CAS number is 1016516-68-9.[1] The lack of readily available spectral data necessitates a thorough in-house characterization upon procurement. The expected spectroscopic features are predicted based on its chemical structure.
Expected ¹H NMR (in CDCl₃):
-
A singlet for the methoxy group protons (O-CH₃) around 3.8-4.0 ppm.
-
A complex multiplet system for the three aromatic protons, influenced by the fluorine, sulfonyl chloride, and methoxy substituents. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton.
Expected ¹³C NMR (in CDCl₃):
-
A signal for the methoxy carbon around 55-60 ppm.
-
Multiple signals in the aromatic region (100-170 ppm), with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings.
Expected IR (neat):
-
Strong characteristic absorption bands for the sulfonyl chloride group (S=O) in the regions of 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).
-
C-O stretching vibrations for the methoxy group.
-
C-F stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
Expected Mass Spectrum (EI):
-
A molecular ion peak (M⁺) corresponding to its molecular weight (224.64 g/mol ).
-
Isotope peaks for chlorine (M+2) and sulfur.
-
Characteristic fragmentation patterns involving the loss of SO₂, Cl, and CH₃.
Comparative Spectroscopic Data of Alternative Sulfonylating Reagents
For a comprehensive understanding, the spectroscopic data of this compound should be compared against well-characterized alternatives.
4-Methoxybenzenesulfonyl Chloride
A structurally similar, non-fluorinated analog.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Aromatic protons typically appear as two doublets (AA'BB' system). The methoxy protons resonate as a singlet. |
| ¹³C NMR | Shows distinct signals for the methoxy carbon and the four unique aromatic carbons. |
| IR | Strong S=O stretching bands are observed around 1375 cm⁻¹ and 1170 cm⁻¹. |
| Mass Spec. | The mass spectrum displays a prominent molecular ion peak and fragments corresponding to the loss of the sulfonyl chloride group. |
2-Fluorobenzenesulfonyl Chloride
This isomer allows for the assessment of the positional effect of the fluorine atom.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | The aromatic region shows a complex multiplet pattern due to fluorine-proton couplings. |
| ¹³C NMR | The carbon attached to fluorine exhibits a characteristic large C-F coupling constant. |
| IR | Similar to other sulfonyl chlorides with strong S=O stretching vibrations. |
| Mass Spec. | The fragmentation pattern is influenced by the fluorine substituent. |
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
A widely used fluorescent labeling reagent for primary and secondary amines.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Shows characteristic signals for the dimethylamino group and the naphthalene ring protons. |
| ¹³C NMR | Displays signals corresponding to the dimethylamino carbons and the naphthalene ring carbons. |
| IR | Exhibits strong S=O stretching bands and vibrations associated with the aromatic system. |
| Mass Spec. | The mass spectrum shows a molecular ion peak and fragmentation related to the dimethylaminonaphthalene moiety. |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sulfonyl chloride in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the analyte and the desired information.
Data Acquisition Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a sulfonyl chloride.
Caption: Workflow for Spectroscopic Characterization.
Comparative Analysis and Discussion
The presence of the fluorine atom and the methoxy group in this compound is expected to significantly influence its reactivity and the spectroscopic properties of its derivatives compared to the other sulfonyl chlorides discussed.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the sulfonyl chloride group, potentially leading to faster reaction kinetics with amines. In NMR spectroscopy, the fluorine atom provides a unique handle for characterization through ¹⁹F NMR and by observing its coupling to neighboring protons and carbons.
-
Methoxy Group: The electron-donating methoxy group can modulate the reactivity of the sulfonyl chloride. Its distinct signals in ¹H and ¹³C NMR spectra serve as a clear diagnostic marker.
-
Structural Isomerism: A comparison between 2-fluoro- and 4-fluoro- substituted benzenesulfonyl chlorides would reveal the impact of the substituent position on the spectroscopic and reactive properties.
The choice between these reagents will ultimately depend on the specific goals of the experiment. For applications requiring fluorescent detection, dansyl chloride remains a superior choice. However, for applications where subtle electronic modifications of a target molecule are desired, fluorinated sulfonyl chlorides like this compound offer a valuable tool.
Conclusion and Future Outlook
This guide provides a framework for the comparative spectroscopic analysis of this compound and other relevant sulfonylating agents. While comprehensive experimental data for the title compound is not yet widely available in the public domain, the provided protocols and comparative data for analogous compounds offer a solid foundation for its characterization and application. As the use of fluorinated building blocks in drug discovery continues to grow, a thorough understanding of their spectroscopic properties will be indispensable for the advancement of medicinal chemistry.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
